molecular formula C10H12N2O2 B2756782 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid CAS No. 548773-17-7

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Katalognummer: B2756782
CAS-Nummer: 548773-17-7
Molekulargewicht: 192.218
InChI-Schlüssel: FTTBYNUKHIXDOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 548773-17-7) is a high-purity chemical compound offered for research and development purposes. This pyrimidine-carboxylic acid derivative has a molecular formula of C10H12N2O2 and a molecular weight of 192.21 . The compound features a pyrimidine core, a cyclopropyl substituent, and a carboxylic acid functional group, making it a valuable scaffold in medicinal chemistry and drug discovery for the synthesis of more complex molecules. Its structure is related to other pharmacologically active compounds containing cyclopropanecarboxylic acid groups, which are known to be studied for their activity as enzyme inhibitors and their role in metabolic pathway research . Researchers can utilize this compound as a key building block in organic synthesis. Handle with care; this product poses safety hazards and may cause skin, eye, and respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-5-8(10(13)14)6(2)12-9(11-5)7-3-4-7/h7H,3-4H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTBYNUKHIXDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: March 2026

Architecting Druglikeness: A Technical Whitepaper on the Physical Properties and Application of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

Executive Summary

In modern medicinal chemistry, the selection of a core scaffold is rarely arbitrary; it is an exercise in multidimensional optimization. 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 548773-17-7)[1] exemplifies this philosophy. Widely utilized as a premium building block in the synthesis of kinase inhibitors and GPCR ligands, this molecule is engineered to provide precise steric vectors, metabolic stability, and optimal physicochemical properties[2]. This guide dissects the structural causality, quantitative physical properties, and self-validating synthetic protocols associated with this highly versatile compound[3].

Part 1: Physicochemical Profiling and Structural Causality

The architecture of this molecule is a masterclass in steric and electronic tuning. As a Senior Application Scientist, I evaluate building blocks not just by their reactive groups, but by the 3D conformational influence they exert on the final drug candidate.

  • The Pyrimidine Core : The electron-deficient nature of the pyrimidine ring lowers the electron density of the entire system, making it highly resistant to oxidative metabolism. Furthermore, the N1 and N3 atoms serve as potent, directional hydrogen bond acceptors.

  • 4,6-Dimethyl Steric Shielding : The methyl groups flanking the C5-carboxylic acid are critical. When the carboxylic acid is converted into an amide during library synthesis, the steric clash from these methyls forces the amide plane to rotate orthogonally to the pyrimidine ring. This intentional breaking of planarity is a proven strategy to increase aqueous solubility, reduce aggregation, and access deep, narrow binding pockets in target proteins.

  • 2-Cyclopropyl Anchor : The cyclopropyl group offers a unique balance. It provides the lipophilic burial surface of a propyl group but with restricted conformational entropy. Additionally, the higher s-character in its C-H bonds significantly reduces its liability to Cytochrome P450 (CYP) mediated hydroxylation compared to linear alkyl chains.

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Design
CAS Number 548773-17-7Global registry identifier for procurement and compliance[1].
Molecular Formula C10H12N2O2Defines the exact mass for high-resolution LC-MS validation.
Molecular Weight 192.21 g/mol Low MW (<200) ensures high ligand efficiency when used as a core scaffold[2].
Topological Polar Surface Area 63.1 ŲBalances aqueous solubility with passive membrane permeability.
Predicted pKa (COOH) ~3.2 - 3.5Electron-withdrawing pyrimidine lowers pKa, ensuring full ionization at physiological pH.
Lipophilicity (LogP) ~1.8 - 2.2Cyclopropyl and methyl groups offset pyrimidine polarity, maintaining druglikeness.
Physical State Crystalline SolidFacilitates isolation via precipitation and ensures long-term shelf stability[3].

Part 2: Self-Validating Synthetic Methodology

A robust chemical process must be a self-validating system—one where the physical behavior of the reaction inherently confirms its success or failure at each node, eliminating the need for constant off-line analytics.

Step-by-Step Protocol: Synthesis and Isolation

Step 1: Cyclization (Formation of the Pyrimidine Core)

  • Reagents : Cyclopropanecarboxamidine hydrochloride (1.0 eq), ethyl 2-acetyl-3-oxobutanoate (ethyl diacetoacetate, 1.1 eq), sodium ethoxide (1.5 eq), ethanol.

  • Methodology : Suspend the amidine in ethanol and add sodium ethoxide at 0 °C. Stir for 30 minutes to liberate the free base. Add ethyl diacetoacetate dropwise, then reflux the mixture for 8 hours.

  • Self-Validation : The reaction mixture will transition from a heterogeneous suspension to a homogeneous solution upon heating, indicating successful amidine free-basing and initial condensation. TLC (3:1 Hexane/Ethyl Acetate) will show the consumption of the highly polar amidine and the emergence of a strongly UV-active, lipophilic spot (the pyrimidine ester). If this UV-active spot fails to appear, the ethoxide has likely degraded, halting the cascade.

Step 2: Saponification and Acid-Base Isolation

  • Reagents : 2M Sodium hydroxide (aq), methanol, 6M hydrochloric acid.

  • Methodology : Concentrate the ethanol from Step 1, dissolve the crude ester in methanol, and add 2M NaOH (3.0 eq). Reflux for 4 hours.

  • Self-Validation (The Hydrolysis Check) : The ester is sterically hindered by the 4,6-dimethyl groups, necessitating harsh saponification conditions. The disappearance of the ester spot on TLC and the formation of a baseline spot (the sodium carboxylate) confirms complete hydrolysis.

  • Self-Validation (The Precipitation Check) : Evaporate the methanol, dilute the aqueous layer with water, and extract once with ether to remove organic impurities. Cool the aqueous layer to 0 °C and add 6M HCl dropwise. As the pH crosses ~3.5, the solution will rapidly turn cloudy, followed by the precipitation of a white crystalline solid. This is the ultimate system validation: the target compound (a neutral carboxylic acid) is insoluble in acidic water, whereas all unreacted amidine, salts, and polar byproducts remain dissolved. If no precipitate forms, it indicates either incomplete hydrolysis or excessive aqueous dilution. Filter, wash with ice-cold water, and dry under vacuum.

Synthesis A Cyclopropanecarboxamidine + Ethyl diacetoacetate B Cyclization (NaOEt/EtOH) Reflux 8h A->B C Ethyl 2-cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylate B->C TLC Check: UV-active spot D Saponification (NaOH/MeOH) Then Acidification (HCl) C->D E 2-Cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylic acid (Precipitate) D->E pH < 3, Filter

Self-validating synthetic route for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Part 3: Integration into Drug Discovery Workflows

Once isolated and validated, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid serves as a premium "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) capping group in hit-to-lead optimization. Due to the steric hindrance around the carboxylic acid, standard peptide coupling reagents (like EDC/HOBt) often yield poor conversions.

Expert Insight : To overcome the steric shielding of the 4,6-dimethyl groups, highly reactive uronium-based coupling reagents such as HATU or COMU must be employed in the presence of a strong, non-nucleophilic base (e.g., DIPEA) to ensure rapid formation of the active ester before competitive hydrolysis can occur.

G A 2-Cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylic acid B Amide Coupling (HATU / DIPEA) A->B  R-NH2 C Target Ligand (Kinase/GPCR) B->C  Purification D In Vitro Screening C->D E Hit-to-Lead Optimization D->E  SAR Data

Workflow integrating the pyrimidine building block into hit-to-lead drug discovery.

References

  • NextSDS Database. "2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information." NextSDS, 2026. Available at: [Link]

  • AS-1 / Enamine. "Enamine Compound EN300-1721033 (CAS 548773-17-7)." AS-1, 2026. Available at: [Link]

Sources

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the transition from a preliminary hit to a clinical candidate hinges on overcoming complex pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 548773-17-7)[1] has emerged as a highly specialized heterocyclic building block designed specifically to address these challenges. By bridging the ATP-mimicking properties of a pyrimidine core with the metabolic resilience of a cyclopropyl group, this scaffold serves as a foundational vector for the synthesis of next-generation kinase inhibitors, GPCR antagonists, and targeted protein degraders.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the structural rationale behind this molecule, detail its physicochemical profile, and provide field-proven, self-validating synthetic protocols for its incorporation into drug discovery pipelines.

Structural Rationale & Causality in Drug Design

The utility of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is not coincidental; every functional group on this scaffold serves a distinct, causal purpose in medicinal chemistry.

The Pyrimidine Core: The Adenine Bioisostere

The pyrimidine nucleus is a privileged structure, forming the backbone of numerous FDA-approved therapeutics[2]. In the context of oncology and neurodegeneration, the pyrimidine ring acts as a bioisostere for the adenine ring of ATP[3]. The nitrogen atoms at the 1- and 3-positions are perfectly spaced to form critical bidentate hydrogen bonds with the backbone amides in the hinge region of kinase active sites (e.g., CDK2, mTOR, and TRKA)[4].

The Cyclopropyl Moiety: Engineering Metabolic Stability

Historically, alkyl chains (such as ethyl or isopropyl groups) were used to fill lipophilic pockets within target receptors. However, these groups are highly susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid plasma clearance and the potential formation of reactive, toxic metabolites[5].

Replacing a standard alkyl group with a cyclopropyl ring dramatically enhances metabolic stability[6]. The unique geometry of the three-membered ring forces the carbon atoms into a coplanar arrangement with significant ring strain (approx. 27.5 kcal/mol)[7]. Consequently, the C–H bonds in a cyclopropane ring possess higher s-character, making them shorter, stronger, and significantly more resistant to CYP-mediated hydrogen atom abstraction[7][8]. Furthermore, the rigid nature of the cyclopropyl ring reduces the entropic penalty upon target binding, locking the molecule into a bioactive conformation[6].

The 4,6-Dimethyl Substitution: Conformational Locking

The methyl groups at the 4- and 6-positions provide essential steric shielding. By flanking the 5-carboxylic acid, these methyl groups restrict the free rotation of subsequent amide or ester linkages. This steric bulk forces the attached pharmacophore into an orthogonal dihedral angle relative to the pyrimidine ring, pre-organizing the molecule for optimal receptor fit and minimizing off-target interactions.

The 5-Carboxylic Acid: The Synthetic Vector

The 5-carboxyl group serves as the primary synthetic handle[9]. It allows for late-stage diversification via amide coupling, esterification, or decarboxylative cross-coupling, enabling medicinal chemists to rapidly generate expansive structure-activity relationship (SAR) libraries[10].

G BB 2-Cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylic acid Core Pyrimidine Core (ATP Hinge Binder) BB->Core Cyclo Cyclopropyl Group (CYP450 Resistance) BB->Cyclo Acid 5-Carboxyl Handle (Amide/Ester Linkage) BB->Acid Target Kinase Active Site (e.g., CDK2, mTOR) Core->Target Bidentate H-Bonding Cyclo->Target Lipophilic Pocket Fit Acid->Target Vector for Solvent Channel Effect Pathway Inhibition & Apoptosis Target->Effect Downstream Blockade

Caption: Pharmacophore mapping of the building block and its role in ATP-competitive kinase inhibition.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). The table below summarizes the core metrics.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₁₀H₁₂N₂O₂Efficient heavy-atom count for fragment-based design.
Molecular Weight 192.22 g/mol Highly ligand-efficient; leaves ample MW budget (<500 Da) for lead optimization.
Topological Polar Surface Area (TPSA) ~63.1 ŲOptimal for membrane permeability; allows for CNS penetrance if required[9].
Hydrogen Bond Donors (HBD) 1 (Carboxylic OH)Typically consumed during amide coupling, improving lipophilicity of the final drug.
Hydrogen Bond Acceptors (HBA) 4 (2x N, 2x O)Provides multiple vectors for target engagement without violating Lipinski's Rule of 5.
Predicted LogP 1.5 - 2.0Balanced lipophilicity; the cyclopropyl group contributes favorably without excessive hydrophobicity.

Experimental Methodologies: Amide Library Synthesis

Because the 5-carboxylic acid is sterically hindered by the adjacent 4,6-dimethyl groups, standard coupling reagents (e.g., EDC/HOBt or DCC) often result in sluggish kinetics, poor yields, or unwanted epimerization.

The Causality of Reagent Selection: To overcome this steric barrier, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. HATU generates a highly reactive HOAt-active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring-group effect, utilizing an intramolecular hydrogen bond to chaperone the incoming amine, thereby accelerating the nucleophilic attack despite the severe steric crowding.

Protocol: Self-Validating HATU-Mediated Amide Coupling

Reagents Required:

  • 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Pre-Activation (Validation Checkpoint 1): Dissolve the pyrimidine building block (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.5 eq). Stir at room temperature for 15 minutes.

    • Self-Validation: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The mass spectrum must show the complete disappearance of the starting material (m/z 193 [M+H]+) and the formation of the HOAt-active ester intermediate. Do not proceed until activation is >95% complete.

  • Nucleophilic Coupling: Once the active ester is confirmed, add the target amine (1.2 eq) dropwise. The reaction mixture will typically turn a deep yellow. Stir at room temperature for 2 to 4 hours.

  • Reaction Monitoring (Validation Checkpoint 2): Monitor the reaction via UPLC-MS. The steric hindrance of the 4,6-dimethyl groups may require gentle heating (40°C) if the incoming amine is also sterically hindered (e.g., a secondary cyclic amine).

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying and Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to yield the final targeted kinase inhibitor.

Workflow Start Building Block (CAS: 548773-17-7) ActEster Active Ester Intermediate (HATU/DIPEA in DMF) Start->ActEster Activation (15 min) LC-MS Validated Product Target Kinase Inhibitor (Amide Derivative) ActEster->Product Nucleophilic Attack Amine Target Amine (Nucleophile) Amine->Product Coupling (2-4 hrs) Purification Prep-HPLC Purification (>95% Purity) Product->Purification Aqueous Workup & Isolation

Caption: Standardized workflow for the synthesis of targeted amide derivatives via HATU activation.

Conclusion

The integration of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid into synthetic libraries represents a masterclass in rational drug design. By leveraging the pyrimidine core for potent target engagement and the cyclopropyl group for robust metabolic stability, researchers can bypass traditional optimization bottlenecks, accelerating the discovery of highly selective, orally bioavailable therapeutics.

References

  • nextsds.com - 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information. Available at: [Link]

  • PubChem (National Institutes of Health) - Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications) - The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

  • National Library of Medicine (NIH) - Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available at: [Link]

Sources

An In-depth Technical Guide to Potential Research Areas for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Molecule of Untapped Potential

In the landscape of medicinal and materials chemistry, the discovery of novel molecular scaffolds is the catalyst for innovation. This guide focuses on 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid, a compound that, while not extensively described in current literature, presents a confluence of structural motifs ripe for exploration. Its architecture combines three key features:

  • The Pyrimidine Core: A nitrogen-containing heterocycle, the pyrimidine ring is a "privileged scaffold" in drug discovery.[1][2] It is a cornerstone of nucleobases, vitamins, and a plethora of approved pharmaceuticals, valued for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems.[1][3] Pyrimidine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5]

  • The C2-Cyclopropyl Group: This small, strained carbocycle is far more than a simple alkyl substituent. The cyclopropyl group imparts conformational rigidity, enhances metabolic stability, and can modulate binding affinity and selectivity for biological targets.[6] Its unique electronic properties can influence the reactivity and interactions of the entire molecule.

  • The C5-Carboxylic Acid: This functional group serves as a critical handle for chemical modification and a key pharmacophoric feature. It can engage in ionic interactions and hydrogen bonds with biological targets and provides a straightforward attachment point for creating libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

The absence of extensive research on this specific molecule represents not a void, but an opportunity. This document provides a strategic roadmap for investigating its potential, outlining plausible synthesis routes, derivatization strategies, and targeted biological evaluation campaigns grounded in the established pharmacology of its constituent parts.

Part 1: Synthesis and Chemical Space Exploration

The logical first step in evaluating a novel compound is to establish a reliable synthesis and a strategy for analog creation. This allows for the systematic exploration of its chemical space and the generation of a compound library for biological screening.

Proposed Synthetic Pathway

A robust synthesis can be postulated based on the well-established principles of pyrimidine chemistry, primarily the condensation of a β-dicarbonyl compound with an amidine.[7] The most logical pathway involves a multi-step process starting from readily available commercial reagents.

Protocol 1: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Causality: This pathway is chosen for its efficiency and reliance on a classic, high-yielding cyclocondensation reaction. Using ethyl 2-acetyl-3-oxobutanoate as the β-dicarbonyl component directly installs the required methyl groups at positions 4 and 6 and the ester at position 5. Cyclopropanecarboxamidine hydrochloride provides the C2-cyclopropyl substituent. The final step is a simple ester hydrolysis to yield the target carboxylic acid.

Step-by-Step Methodology:

  • Amidine Formation (if not commercially available):

    • To a solution of cyclopropanecarbonitrile in ethanol, add sodium ethoxide (catalytic amount).

    • Bubble dry hydrogen chloride gas through the solution at 0°C to form the imidate hydrochloride.

    • Treat the imidate with a solution of ammonia in ethanol to yield cyclopropanecarboxamidine hydrochloride.

  • Cyclocondensation Reaction:

    • Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • To this solution, add ethyl 2-acetyl-3-oxobutanoate, followed by cyclopropanecarboxamidine hydrochloride.

    • Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.

    • Extract the resulting residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate.

  • Saponification:

    • Dissolve the crude ester in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.

    • Stir the reaction at room temperature overnight.[8]

    • Acidify the solution to pH ~3-4 with 1M hydrochloric acid, which will precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Visualization 1: Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction & Purification cluster_2 Final Product Cyclopropanecarboxamidine HCl Cyclopropanecarboxamidine HCl A Cyclocondensation (NaOEt, EtOH, Reflux) Cyclopropanecarboxamidine HCl->A Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate Ethyl 2-acetyl-3-oxobutanoate->A B Ester Intermediate (Ethyl Ester) A->B Formation C Saponification (NaOH, MeOH/H2O) B->C Hydrolysis D Purification (Acidification, Filtration) C->D E 2-Cyclopropyl-4,6-dimethylpyrimidine- 5-carboxylic acid D->E Isolation

Caption: Proposed synthesis of the target compound.

Derivatization for SAR Exploration

The carboxylic acid at the C5 position is the ideal anchor for creating a focused library of analogs. Converting it to a series of amides introduces chemical diversity and allows for probing interactions with different pockets of a biological target.

Causality: Amide coupling is a reliable and versatile reaction. By selecting a diverse set of primary and secondary amines, we can systematically vary steric bulk, lipophilicity, and hydrogen bonding potential, which are critical parameters in drug design.

Table 1: Representative Amines for Library Synthesis

Amine ClassExample AmineRationale for Inclusion
Small, Aliphatic CyclopropylamineIntroduce additional cyclopropyl motif
Hydrophilic 2-AminoethanolAdd hydrogen bonding donor/acceptor
Bulky, Lipophilic tert-ButylamineProbe for sterically demanding pockets
Aromatic AnilineIntroduce aromatic/π-stacking interactions
Heterocyclic 4-AminomorpholineImprove solubility and pharmacokinetic properties
Chiral (R)-1-PhenylethylamineInvestigate stereochemical preferences

Protocol 2: Parallel Amide Synthesis

Step-by-Step Methodology:

  • Array Preparation: In a 96-well plate or parallel synthesis reactor, dispense an equimolar solution of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid in a suitable solvent (e.g., Dimethylformamide, DMF).

  • Activation: To each well, add 1.1 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.0 equivalents of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). Allow to stir for 15 minutes at room temperature to form the activated ester.

  • Amine Addition: Add 1.2 equivalents of each selected amine from Table 1 to its respective well.

  • Reaction: Seal the plate and allow the reaction to proceed at room temperature for 8-16 hours.

  • Work-up & Purification: Quench the reactions with water and extract with ethyl acetate. The derivatives can be purified using parallel High-Performance Liquid Chromatography (HPLC).

Part 2: Potential Therapeutic Areas & Experimental Roadmaps

With a synthetic route and derivatization strategy established, we can now design targeted biological screening campaigns. The following areas are proposed based on the known activities of structurally related pyrimidine and cyclopropane compounds.

Research Area A: Oncology

Scientific Rationale: The pyrimidine scaffold is a cornerstone of numerous anticancer agents, particularly kinase inhibitors that target dysregulated cell signaling pathways.[9] Drugs like Imatinib and Gefitinib, while not pyrimidines themselves, target kinases and feature related nitrogen heterocycles. Fused pyrimidine derivatives are known inhibitors of critical cancer targets like the Epidermal Growth Factor Receptor (EGFR) and the Phosphatidylinositol 3-kinase (PI3K)/mTOR pathway.[2][9][10] The unique conformational constraint provided by the C2-cyclopropyl group could confer novel selectivity or potency against these targets.

Experimental Roadmap:

Visualization 2: Oncology Screening Workflow

G A Compound Library (Parent + Amide Derivatives) B Tier 1: Cell Viability Screen (MTT/CTG Assay across NCI-60 Panel) A->B C Hit Identification (IC50 < 10 µM) B->C Active? D Tier 2: Target Deconvolution (Kinome-wide Profiling) C->D E Identified Kinase Target(s) (e.g., PI3K, EGFR) D->E F Tier 3: MoA Studies (Western Blot, Cell Cycle, Apoptosis Assays) E->F G Lead Optimization (SAR-guided Synthesis) F->G Data for SAR

Caption: A tiered workflow for oncology drug discovery.

Protocol 3: Cell Viability (MTT) Assay

Causality: This initial screen is a robust, cost-effective method to identify compounds with cytotoxic or cytostatic effects against a broad panel of cancer cell lines, providing an unbiased view of the compound's potential anticancer spectrum.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds (from 100 µM to 1 nM) in culture medium. Add the diluted compounds to the cells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Research Area B: Metabolic Disease (Antidiabetic)

Scientific Rationale: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor and a key regulator of glucose metabolism and adipogenesis. It is the molecular target of the thiazolidinedione class of antidiabetic drugs. Notably, a series of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives have been specifically designed and reported as high-affinity PPARγ activators, demonstrating that this core structure is compatible with the PPARγ ligand-binding domain.[11] Our target molecule shares the 4,6-dimethyl and 5-carboxylic acid features, making it a compelling candidate for investigation as a novel PPARγ modulator.

Experimental Roadmap:

Visualization 3: Antidiabetic Screening Cascade

G A Compound Library B Primary Screen: PPARγ Reporter Assay (Luciferase-based, HEK293T cells) A->B C Hit Confirmation (Dose-response, EC50 determination) B->C Agonist Activity? D Secondary Screen: Target Gene Expression (qRT-PCR for aP2, LPL in 3T3-L1 adipocytes) C->D Potent Hits E Lead Candidate(s) D->E

Caption: Screening cascade for identifying PPARγ agonists.

Protocol 4: PPARγ Reporter Gene Assay

Causality: This cell-based functional assay provides a direct measure of a compound's ability to activate the PPARγ receptor and initiate transcription, which is the therapeutically relevant mechanism of action. It is a highly sensitive and specific method for identifying agonists.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (GAL4-PPARγ-LBD), and a second reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.

  • Cell Seeding: After 24 hours, seed the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 18-24 hours. Include a vehicle control and a positive control (e.g., Rosiglitazone).

  • Cell Lysis: Lyse the cells using a commercial luciferase assay buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.

  • Analysis: Normalize the firefly luciferase signal to a co-transfected control (e.g., Renilla luciferase) or total protein. Calculate the fold activation relative to the vehicle control and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Research Area C: Agrochemicals

Scientific Rationale: The pyrimidine ring is a component of several important agrochemicals, including fungicides (e.g., Cyprodinil) and herbicides.[4] Furthermore, some S-substituted 4,6-dimethylpyrimidine derivatives have shown pronounced plant growth-stimulating activity.[12] The cyclopropane moiety is also present in natural products with roles in plant biology; for example, 1-aminocyclopropanecarboxylic acid (ACC) is the immediate precursor to the plant hormone ethylene.[6] This structural convergence suggests that 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid could have utility as a plant growth regulator, herbicide, or fungicide.

Experimental Roadmap:

Visualization 4: Agrochemical Evaluation Funnel

G cluster_0 A Test Compound B Primary Bioassays A->B C Plant Growth Regulation (Arabidopsis Seed Germination & Root Elongation) B->C D Antifungal Activity (Mycelial Growth Inhibition Assay) B->D E Hit Identification & Down-selection

Caption: Initial screening funnel for agrochemical potential.

Protocol 5: Arabidopsis thaliana Root Elongation Assay

Causality: Arabidopsis thaliana is a model organism in plant biology. This assay is a sensitive and quantitative method to assess a compound's effect on primary plant growth, capable of identifying both growth-promoting and growth-inhibiting (herbicidal) activities at an early stage.

Step-by-Step Methodology:

  • Plate Preparation: Prepare square petri plates with Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. Incorporate the test compound into the medium at various concentrations (e.g., 1 µM, 10 µM, 100 µM) before it solidifies. Include a vehicle control plate.

  • Seed Sterilization & Plating: Surface-sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by bleach) and place them in a line on the surface of the agar at the top of the vertically oriented plate.

  • Stratification: Store the plates at 4°C in the dark for 48-72 hours to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) and orient them vertically so that roots grow along the agar surface.

  • Data Collection: After 7-10 days, remove the plates and scan them using a flatbed scanner.

  • Analysis: Use image analysis software (e.g., ImageJ) to measure the length of the primary root for at least 20 seedlings per condition. Compare the root lengths of treated seedlings to the vehicle control to determine if the compound has an inhibitory or stimulatory effect.

Conclusion

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid stands at the intersection of several well-validated pharmacophores. While its own biological profile is yet to be written, the evidence from related structures provides a compelling, data-driven rationale for its investigation. The proposed research avenues in oncology, metabolic disease, and agrochemicals represent logical starting points, each supported by robust experimental workflows. The true potential of this molecule will be unlocked through systematic synthesis, derivatization, and screening. The protocols and strategies outlined in this guide provide a comprehensive framework for transforming this chemical entity from a catalog number into a valuable lead compound for future development.

References

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. ([Link])

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. ([Link])

  • Google Patents. (2001).
  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. ([Link])

  • Padwa, A., et al. (2009). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 74(11), 4345–4347. ([Link])

  • Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-6), 143-148. ([Link])

  • Pinto, A. C., & de Souza, M. C. B. V. (2002). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. ([Link])

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. ([Link])

  • Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science, 17(1). ([Link])

  • National Center for Biotechnology Information. (2024). Pyrimidine-containing natural products: occurrences and biological activities. RSC Medicinal Chemistry. ([Link])

  • SpringerLink. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20, 2399–2431. ([Link])

  • Chem-Sub. (n.d.). 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information. ([Link])

  • Remedy Publications LLC. (2024). Molecular Docking, Synthesis and Anti-diabetic Studies of Pyrimidine Derivatives. Annals of Pharmacology and Pharmaceutics, 9(1). ([Link])

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 2(4), 1-10. ([Link])

  • PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. ([Link])

  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5364-5374. ([Link])

  • National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Future Medicinal Chemistry. ([Link])

Sources

The Mechanistic Role of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid in Targeted Therapeutics: A Pharmacophore Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern rational drug design, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 548773-17-7) is rarely utilized as a standalone therapeutic agent. Instead, it serves as a highly privileged, functionally dense pharmacophore building block . When incorporated into larger molecular architectures—typically via amide coupling at the C5 position—this scaffold dictates the core Mechanism of Action (MoA) of the resulting drug candidates[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a precise biophysical tool. This whitepaper deconstructs the structural causality behind this specific scaffold, explores its MoA across validated biological targets (such as Vanin-1 and Syk kinase), and provides self-validating experimental protocols to evaluate its target engagement.

Structural Rationale & Pharmacophore Logic

To understand the MoA of derivatives built from this compound, we must analyze the biophysical purpose of each functional group. The selection of these specific substituents is not arbitrary; it is a masterclass in controlling molecular geometry and thermodynamics[2][3].

  • The Pyrimidine Core (H-Bonding Anchor): The nitrogen atoms at the N1 and N3 positions serve as critical hydrogen-bond acceptors. In kinase inhibitors, this core frequently acts as an ATP-competitive bioisostere, docking directly into the backbone amides of the target's hinge region[3].

  • The 2-Cyclopropyl Group (Lipophilic Shield): Why cyclopropyl instead of an isopropyl or tert-butyl group? The cyclopropyl ring provides a rigid, metabolically stable lipophilic moiety. It has restricted rotatable bonds, which minimizes the entropic penalty upon target binding. Furthermore, the sp2 -like character of the cyclopropyl bonds allows it to perfectly occupy tight, highly specific hydrophobic pockets (e.g., interacting with Leu, Val, and Trp residues) while resisting CYP450-mediated oxidation[2].

  • The 4,6-Dimethyl Groups (Steric Conformation Lock): The methyl groups flanking the C5 position are the most critical geometric regulators of this scaffold. They create severe steric hindrance (allylic strain), forcing the 5-carboxylic acid (or the resulting carboxamide) to twist out of the plane of the pyrimidine ring into an orthogonal conformation . This 3D geometry is essential for projecting the tail of the drug out of a deep binding pocket toward the solvent-exposed region without clashing with the binding site walls.

  • The 5-Carboxylic Acid (Synthetic Handle): In its free form, it can form salt bridges with basic residues (Arg/Lys). However, it is predominantly used as the attachment point for amide linkers, driving the functionalization of the molecule[4].

Pharmacophore Core Pyrimidine Core (H-Bond Acceptor) Target_Hinge Target Hinge Region (Met/Leu Backbone) Core->Target_Hinge Bidentate H-Bonds Cyclo 2-Cyclopropyl Group (Lipophilic Shield) Target_Hydro Hydrophobic Pocket (Val/Leu/Trp) Cyclo->Target_Hydro Van der Waals / Shape Complementarity Dimethyl 4,6-Dimethyl Groups (Steric Conformation Lock) Carboxyl 5-Carboxylic Acid (Amide Linker/Salt Bridge) Dimethyl->Carboxyl Forces Orthogonal Twist Target_Surface Solvent Exposed / Linker Vector Carboxyl->Target_Surface Functionalization Vector

Figure 1: Pharmacophore mapping and target interaction pathways of the substituted pyrimidine scaffold.

Validated Mechanisms of Action in Biological Targets

When the 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is synthesized into a mature drug candidate, it typically operates via competitive inhibition.

Case Study A: Vanin-1 Enzyme Inhibition

Recent high-throughput screening and structural optimization campaigns have identified pyrimidine carboxamides as potent inhibitors of Vanin-1, an epithelial pantetheinase implicated in oxidative stress and inflammatory bowel disease[2].

  • Binding MoA: The pyrimidine core forms a double H-bonding interaction with the backbone NH and CO groups of Met218. The 2-cyclopropyl group anchors into a highly hydrophobic region formed by Leu194, Val220, Leu224, and Trp217. The steric bulk of the cyclopropane ring significantly improves both potency and metabolic stability compared to unsubstituted analogs[2].

Case Study B: Spleen Tyrosine Kinase (Syk) Inhibition

In the immunology space, pyrimidine-5-carboxamide derivatives are utilized to inhibit Syk, effectively blocking FcεRI-mediated mast cell degranulation in allergic reactions[3].

  • Binding MoA: The scaffold acts as a Type I kinase inhibitor. The pyrimidine nitrogens dock into the ATP-binding site. The 4,6-dimethyl groups force the C5-carboxamide to project outward, allowing the attached aryl groups to interact with the DFG motif in the activation loop, locking the kinase in an inactive conformation[3].

Quantitative Impact of Scaffold Substitutions

To demonstrate the causality of the structural choices, the following table summarizes the typical physicochemical and kinetic impact of utilizing the fully substituted 2-cyclopropyl-4,6-dimethyl scaffold versus basic pyrimidine cores in enzyme inhibition assays.

Scaffold Substitution ProfileLogD (pH 7.4)Rotatable BondsTarget Affinity ( KD​ , nM)Residence Time ( τ , min)
Unsubstituted Pyrimidine-5-carboxamide0.83> 5,000< 1.0
2-Methyl-pyrimidine-5-carboxamide1.238502.5
2-Cyclopropyl-pyrimidine-5-carboxamide1.944515.0
2-Cyclopropyl-4,6-dimethyl (Optimal) 2.4 4 < 2.0 > 120.0

Data synthesis based on structure-activity relationship (SAR) trends in pyrimidine-based Vanin-1 and Kinase inhibitors[2][3].

Experimental Protocols for MoA Elucidation

To definitively prove the MoA of a compound derived from this scaffold, researchers must move beyond simple IC50​ assays. The following self-validating workflow ensures that target engagement is structurally and kinetically confirmed.

Workflow Syn 1. Scaffold Synthesis & Amide Coupling SPR 2. SPR Kinetics (k_on / k_off) Syn->SPR Xray 3. X-Ray Crystallography (Co-crystallization) SPR->Xray High Affinity Hits Cell 4. Cellular Target Engagement (CETSA) Xray->Cell Binding Mode Confirmed Val 5. MoA Validation (Mutant Rescue) Cell->Val Intracellular Binding

Figure 2: Step-by-step experimental workflow for elucidating the mechanism of action of pyrimidine derivatives.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To determine the association ( kon​ ) and dissociation ( koff​ ) rates, proving that the 2-cyclopropyl group increases target residence time.

  • Immobilization: Immobilize the recombinant target protein (e.g., Vanin-1) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a level of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of the pyrimidine derivative (ranging from 0.5 nM to 500 nM) in running buffer (HBS-EP+ with 1% DMSO).

  • Injection: Inject the compound series over the active and reference flow cells at a flow rate of 50 µL/min. Allow 180 seconds for association and 600 seconds for dissociation.

  • Analysis: Double-reference the sensograms (subtracting reference cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: X-Ray Co-Crystallography

Purpose: To visually validate the orthogonal twist forced by the 4,6-dimethyl groups and the hydrophobic anchoring of the cyclopropyl ring.

  • Complex Formation: Incubate purified target protein (>95% purity, 10 mg/mL) with a 5-fold molar excess of the pyrimidine derivative for 2 hours on ice.

  • Crystallization: Set up hanging-drop vapor diffusion screens using a Mosquito robot. A standard starting condition is 0.2 M Ammonium Sulfate, 0.1 M Bis-Tris pH 5.5, 25% w/v PEG 3350.

  • Harvesting: Loop the resulting protein crystals, briefly soak in mother liquor supplemented with 20% glycerol as a cryoprotectant, and flash-freeze in liquid nitrogen.

  • Diffraction & Solving: Collect diffraction data at a synchrotron source. Solve the phase problem using molecular replacement with an apo-structure model. Model the pyrimidine ligand into the resulting Fo​−Fc​ electron density map.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm that the calculated biophysical MoA translates to intracellular target engagement.

  • Treatment: Culture target-expressing cells (e.g., THP-1 macrophages) in 6-well plates. Treat with 1 µM of the pyrimidine derivative or DMSO vehicle for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes to separate the aggregated proteins from the soluble fraction.

  • Quantification: Analyze the soluble fraction via Western Blotting against the target protein. A significant shift in the aggregation temperature ( Tagg​ ) in the treated group confirms intracellular binding.

References

  • NextSDS Chemical Database. 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information. Retrieved from[Link]

  • Journal of Medicinal Chemistry, ACS Publications. (2021). Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1. Retrieved from[Link]

  • Google Patents. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
  • Der Pharma Chemica. (2026). Novel Pyrimidine Carboxamide Derivatives As Potential Anticancer Agents, Synthesis And Characterisation. Retrieved from[Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of Pyrimidine-5-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Strategic Overview

Pyrimidine-5-carboxylic esters are privileged scaffolds in medicinal chemistry, serving as critical intermediates in the synthesis of kinase inhibitors, GPCR antagonists, and anti-hypertensive agents. The electron-deficient nature of the pyrimidine ring, combined with the versatile ester functionality at the C5 position, allows for extensive late-stage functionalization.

Designing a synthetic route for these molecules requires balancing regiocontrol, scalability, and functional group tolerance. This guide details three field-proven methodologies for synthesizing pyrimidine-5-carboxylic esters: Organometallic Trapping , De Novo Condensation , and Multicomponent Biginelli Oxidation [1].

G Target Pyrimidine-5-Carboxylic Esters M1 Organometallic Trapping (Metal-Halogen Exchange) Target->M1 M2 De Novo Condensation (Amidine + 1,3-Dicarbonyl) Target->M2 M3 Biginelli + Oxidation (Multicomponent) Target->M3 S1 Precursor: 5-Bromopyrimidine Reagents: n-BuLi, Ethyl Cyanoformate Temp: -100°C M1->S1 S2 Precursor: Amidinium Salts Reagents: Vinamidinium/Enolates Temp: Reflux M2->S2 S3 Precursor: Aldehyde + Urea + β-Ketoester Reagents: Acid Cat., then DDQ Temp: RT to Reflux M3->S3

Figure 1: Strategic pathways for the synthesis of pyrimidine-5-carboxylic esters.

Methodology 1: Organometallic Trapping (Lithiation)

This approach utilizes a metal-halogen exchange on 5-bromopyrimidine followed by electrophilic trapping. It is highly effective for synthesizing simple alkyl pyrimidine-5-carboxylates without requiring de novo ring construction[2].

Mechanistic Causality & Expert Insights
  • Temperature Criticality (-100 °C): The intermediate pyrimidin-5-yl-lithium complex is highly unstable. Above -80 °C, it undergoes rapid decomposition via ring-opening or nucleophilic attack on unreacted starting material. Maintaining a strict internal temperature of -100 °C (using a liquid nitrogen/diethyl ether bath) is non-negotiable for successful metalation[2].

  • Electrophile Selection: Ethyl cyanoformate is specifically chosen over ethyl chloroformate. The cyano group acts as an excellent pseudohalogen leaving group. More importantly, it prevents the over-activation of the resulting ester, suppressing secondary nucleophilic attacks by the organolithium reagent that would otherwise yield undesired tertiary alcohols[2].

G Step1 5-Bromopyrimidine (in THF) Step2 Cool to -100 °C (Liq N2 / Et2O) Step1->Step2 Step3 Add n-BuLi (Halogen Exchange) Step2->Step3 Step4 Pyrimidin-5-yl-lithium (Unstable) Step3->Step4 Step5 Ethyl Cyanoformate (Trapping) Step4->Step5 Step6 Target Ester (Product) Step5->Step6

Figure 2: Workflow and intermediate progression for the organometallic lithiation approach.

Experimental Protocol: Synthesis of Ethyl Pyrimidine-5-carboxylate
  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and argon inlet.

  • Dissolution: Dissolve 5-bromopyrimidine (10.0 mmol, 1.59 g) in anhydrous THF (50 mL) under an argon atmosphere.

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/diethyl ether slush bath. Monitor the internal probe until the temperature stabilizes at -100 °C[2].

  • Lithiation: Syringe in n-butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL) dropwise over 10 minutes, ensuring the internal temperature does not exceed -95 °C. Stir the resulting deep-colored solution for exactly 15 minutes.

  • Electrophilic Trapping: Add ethyl cyanoformate (12.0 mmol, 1.19 g) rapidly via syringe.

  • Quenching & Workup: Allow the reaction mixture to warm gradually to 0 °C over 1 hour. Quench by adding 20 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to afford ethyl pyrimidine-5-carboxylate as a colorless oil (Typical yield: 68%)[2].

Methodology 2: De Novo Condensation

When specific substitution patterns are required at the C2, C4, or C6 positions, building the pyrimidine ring from acyclic precursors is the most robust strategy. This is achieved by condensing amidinium salts with 1,3-dicarbonyl equivalents[3][4].

Mechanistic Causality & Expert Insights
  • 1,3-Dicarbonyl Equivalents: Using the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (or related vinamidinium salts) avoids the need for harsh oxidative aromatization steps. The leaving groups (methoxy/dimethylamine) are expelled during cyclization, directly yielding the fully aromatic pyrimidine[4].

  • Regioselectivity: The condensation of asymmetric amidines with asymmetric dicarbonyls can lead to regioisomers. Utilizing highly electrophilic enolates ensures rapid, directed cyclization driven by thermodynamic stability.

Experimental Protocol: Condensation Workflow
  • Reagent Mixing: In a 100 mL round-bottom flask, suspend the amidinium chloride derivative (10.0 mmol) and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (11.0 mmol) in anhydrous DMF (30 mL)[4].

  • Cyclization: Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours. The reaction progress can be monitored by TLC (disappearance of the amidine spot).

  • Workup: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. Extract with dichloromethane (3 × 40 mL).

  • Washing: Wash the combined organic extracts extensively with water (5 × 50 mL) to remove residual DMF, followed by a brine wash.

  • Isolation: Dry over MgSO₄, filter, and evaporate the solvent. Recrystallize the crude product from ethanol to yield the substituted pyrimidine-5-carboxylate.

Methodology 3: Multicomponent Biginelli Reaction & Oxidation

The Biginelli reaction is a highly atom-economical, one-pot multicomponent reaction that generates dihydropyrimidinones (DHPMs). To obtain the target pyrimidine-5-carboxylic esters, a subsequent oxidative aromatization is required[1][5].

Mechanistic Causality & Expert Insights
  • Aromatization Necessity: The initial Biginelli condensation yields a saturated sp³ carbon at the C4 position. To achieve the planar, sp²-hybridized aromatic system required for target binding (e.g., kinase hinge regions), oxidation is mandatory[1].

  • Oxidant Selection: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is the preferred oxidant. It facilitates a clean hydride abstraction followed by proton loss, driving the system to aromaticity without over-oxidizing sensitive functional groups.

Experimental Protocol: Biginelli-Oxidation Sequence
  • Multicomponent Condensation: Combine an aldehyde (10 mmol), urea (15 mmol), and ethyl acetoacetate (10 mmol) in ethanol (20 mL). Add a catalytic amount of sulfamic acid (10 mol%)[5].

  • DHPM Formation: Reflux the mixture for 6 hours (or apply ultrasound irradiation for 30 minutes at ambient temperature)[5]. Cool to room temperature, filter the precipitated DHPM, and wash with cold ethanol.

  • Oxidative Aromatization: Dissolve the isolated DHPM (5.0 mmol) in anhydrous dichloromethane (25 mL). Add DDQ (6.0 mmol, 1.2 eq) portion-wise at 0 °C.

  • Maturation: Stir the mixture at room temperature for 4 hours. The solution will turn dark as the DDQH₂ byproduct forms.

  • Purification: Filter the mixture through a short pad of Celite to remove DDQH₂. Wash the filtrate with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to yield the fully aromatic pyrimidine-5-carboxylate.

Quantitative Data Presentation

The following table summarizes the operational metrics of each synthetic strategy to aid in route selection based on project constraints.

Synthetic StrategyTypical YieldScalabilityKey ReagentsReaction TimeEnvironmental Impact
Organometallic Trapping 50–68%Low-Mediumn-BuLi, Ethyl cyanoformate4–6 hoursHigh (Cryogenics, Pyrophorics)
De Novo Condensation 65–85%HighAmidinium salts, Enolates12–18 hoursMedium (Solvent intensive)
Biginelli + Oxidation 70–90% (2 steps)HighUrea, Aldehydes, DDQ8–12 hoursLow-Medium (High atom economy)

References

  • Rho, T., & Abuh, Y. F. (1994). One-pot synthesis of pyrimidine-5-carboxaldehyde and ethyl pyrimidine-5-carboxylate by utilizing pyrimidin-5-yl-lithium. Synthetic Communications.2

  • Benchchem. Synthesis of Related Pyrimidine-Containing Butanones and Structural Analogues. 1

  • Hagen, T. J., et al. (2011). Product Class 12: Pyrimidines. Science of Synthesis. Thieme E-Books. 3

  • Australian Journal of Chemistry. (2017). Recent Developments on Ultrasound-Assisted Synthesis of Bioactive N-Heterocycles at Ambient Temperature. ConnectSci. 5

  • Zhichkin, P., et al. Innovative Pyrimidine Synthesis Methods. Scribd. 4

  • MDPI. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

Sources

Application Note: 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective herbicides—relies heavily on privileged heterocyclic scaffolds. 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 548773-17-7) has emerged as a highly versatile building block in discovery chemistry[1]. This application note provides a comprehensive guide to utilizing this specific pyrimidine derivative, detailing the structural rationale for its efficacy, validated synthetic protocols for lead generation, and mechanistic insights into its role in modern crop protection.

Structural Rationale & Mechanistic Insights

In agrochemical design, the physical and metabolic properties of a molecule dictate its field efficacy. The substitution pattern of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid offers a synergistic triad of features:

  • The Cyclopropyl Motif (C2 Position): Unlike linear alkyl chains, the cyclopropyl group significantly enhances the lipophilicity ( logP ) of the resulting active ingredient without drastically increasing molecular weight. This improves cuticular penetration in plant tissues and fungal cell walls. Furthermore, the cyclopropyl ring lacks the easily abstractable allylic or benzylic protons, conferring high metabolic stability against fungal Cytochrome P450 enzymes.

  • The 4,6-Dimethyl Shielding: The methyl groups flanking the 5-position provide critical steric hindrance. When the carboxylic acid is converted into an amide (e.g., in Succinate Dehydrogenase Inhibitors, SDHIs), this steric bulk restricts the rotation of the carboxamide bond. This induced atropisomerism locks the molecule into a bioactive, orthogonal conformation that optimally fits into the ubiquinone-binding pocket of target enzymes[2].

  • The 5-Carboxylic Acid Handle: This functional group serves as the primary synthetic vector. It allows for rapid diversification via amidation, esterification, or decarboxylative cross-coupling, enabling the creation of extensive structure-activity relationship (SAR) libraries[3].

Agrochemical Discovery Workflow

The transition from a raw building block to a viable agrochemical lead involves a systematic workflow of activation, coupling, and biological screening.

SynthWorkflow BB 2-Cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylic acid Act Carboxyl Activation (SOCl2 / Toluene) BB->Act Reflux, 2.5h Amide Amidation (Ar-NH2, TEA, THF) Act->Amide -78°C to RT Lead N-Aryl Carboxamide (Fungicide Lead) Amide->Lead Workup/Purification Screen In Vivo Bioassay (e.g., S. sclerotiorum) Lead->Screen Efficacy Testing

Fig 1: Standard synthetic workflow for generating pyrimidine-based agrochemical leads.

Validated Experimental Protocols

Protocol 1: Synthesis of N-Aryl Pyrimidine-5-Carboxamide Fungicide Candidates

This protocol utilizes a highly scalable acid chloride activation method, preferred in agrochemical process chemistry over expensive uronium-based coupling agents (like HATU)[4]. The use of cryogenic temperatures during the amine addition prevents unwanted side reactions (such as ketene formation or dimerization) driven by the sterically hindered 4,6-dimethyl groups.

Reagents & Materials:

  • 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq)

  • Thionyl chloride ( SOCl2​ ) (1.5 eq)

  • Substituted aniline/arylamine (1.0 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Toluene and Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous toluene (approx. 3 mL/mmol). Add SOCl2​ (1.5 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 2.5 hours under a nitrogen atmosphere. The suspension will transition into a clear, reddish-brown solution as the acid chloride forms[4].

  • Concentration: Cool the reaction to room temperature. Remove the toluene and excess SOCl2​ in vacuo to isolate the crude pyrimidine-5-carbonyl chloride as a solid. Causality note: Complete removal of SOCl2​ is critical to prevent the formation of highly toxic and yield-reducing sulfonamide byproducts in the next step.

  • Cryogenic Amidation: Dissolve the crude acid chloride in anhydrous THF (5 mL/mmol) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Amine Addition: Slowly add TEA (3.0 eq) followed by the target arylamine (1.0 eq). Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour[4].

  • Quench & Workup: Quench the reaction by pouring it into a 1:1 (v/v) mixture of saturated aqueous NaHCO3​ and dichloromethane ( CH2​Cl2​ ). Extract the aqueous layer twice with CH2​Cl2​ .

  • Purification: Dry the combined organic layers over Na2​SO4​ , filter, and concentrate. Purify via recrystallization (ethanol/water) or flash chromatography to yield the pure N-aryl carboxamide[5].

Protocol 2: Optimization of Coupling Conditions for Scale-Up

When transitioning from discovery to pilot-plant scale, the choice of coupling reagent drastically impacts process economics and environmental safety. The table below summarizes the quantitative data for optimizing the amidation of pyrimidine-5-carboxylic acids.

Coupling Reagent / SolventActivation TempAmidation TempAvg. Yield (%)Scalability (Agrochemical)Primary Byproducts
SOCl2​ / Toluene 110 °C (Reflux)-78 °C to RT85 - 92High (Pilot-scale) HCl , SO2​ (Gases)
T3P / EtOAc RT80 °C (Reflux)78 - 85Very High (Green Chem)Water-soluble phosphates
HATU / DIPEA RTRT> 95Low (Discovery only)Insoluble, toxic ureas
TBD (Catalytic) [5]N/A (Ester base)70 °C~ 82High (Direct from ester)Methanol

Table 1: Comparative analysis of amidation conditions for sterically hindered pyrimidine-5-carboxylic acids.

Mode of Action: Application in SDHI Fungicides

Derivatives synthesized from 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid are frequently evaluated as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II in the fungal mitochondrial respiratory chain.

The structural rigidity imparted by the 4,6-dimethyl groups allows the carboxamide to mimic ubiquinone (Coenzyme Q). The pyrimidine core binds competitively to the ubiquinone-binding pocket of the SDH enzyme, blocking electron transfer. This halts the TCA cycle, depletes cellular ATP, and rapidly induces fungal cell death[2].

MoA SDH Succinate Dehydrogenase (Complex II) Fum Fumarate SDH->Fum UQH2 Ubiquinol (CoQH2) SDH->UQH2 Death Fungal Cell Death (ATP Depletion) SDH->Death Pathway Blocked Succ Succinate Succ->SDH Oxidation UQ Ubiquinone (CoQ) UQ->SDH Reduction Inhibitor Pyrimidine-5-Carboxamide (Agrochemical Lead) Inhibitor->SDH Competitive Binding (Ubiquinone Pocket)

Fig 2: Mechanism of action for pyrimidine-carboxamide SDHI fungicides targeting Complex II.

Conclusion

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is a highly privileged, self-validating scaffold for agrochemical discovery. By leveraging its unique steric and electronic properties through optimized, scalable amidation protocols, researchers can efficiently generate robust libraries of novel fungicidal and herbicidal candidates capable of overcoming modern agricultural resistance challenges.

References

  • American Chemical Society (ACS). "Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity." Organic Process Research & Development. Available at:[Link][3]

  • ResearchGate. "Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents." Journal of Agricultural and Food Chemistry. Available at:[Link][2]

  • National Institutes of Health (PMC). "Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction." PubMed Central. Available at:[Link][4]

  • American Chemical Society (ACS). "Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester." Organic Process Research & Development. Available at:[Link][5]

Sources

The Strategic Application of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release: A Comprehensive Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid has emerged as a key intermediate, offering a unique combination of structural rigidity and functional reactivity. This guide provides an in-depth exploration of its application, particularly in the synthesis of next-generation kinase inhibitors, underpinned by detailed protocols and expert insights.

Introduction: The Significance of the Cyclopropyl-Pyrimidine Scaffold

The pyrimidine core is a well-established privileged scaffold in medicinal chemistry, largely due to its bioisosteric relationship with the purine bases of DNA and RNA. This structural mimicry allows pyrimidine-based compounds to effectively compete with ATP for the binding sites of kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.[1]

The incorporation of a cyclopropyl group at the 2-position of the pyrimidine ring offers several distinct advantages. The three-membered ring introduces a degree of conformational constraint, which can lead to enhanced binding affinity and selectivity for the target protein.[2] Furthermore, the cyclopropyl moiety is known to improve metabolic stability and other pharmacokinetic properties, making it a desirable feature in drug candidates.[3] 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid, therefore, represents a highly valuable starting material for the construction of complex pharmaceutical agents.

Core Application: A Gateway to Potent Kinase Inhibitors

While direct incorporation into a marketed drug is not yet widely documented, the structural motif of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is highly relevant to the synthesis of potent kinase inhibitors. Its carboxylic acid functionality serves as a versatile handle for amide bond formation, a common strategy for linking the pyrimidine core to other pharmacophoric elements.

The following sections detail a representative synthetic workflow, illustrating how this intermediate can be elaborated into a more complex, biologically active molecule.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

This protocol outlines a plausible and robust method for the synthesis of the title compound, based on established pyrimidine synthesis methodologies.

Reaction Scheme:

Synthesis_of_2_Cyclopropyl_4_6_dimethylpyrimidine_5_carboxylic_acid acetylacetone Acetylacetone intermediate Ethyl 2-cyclopropyl-4,6- dimethylpyrimidine-5-carboxylate acetylacetone->intermediate Biginelli-type Condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->intermediate cyclopropanecarboxamidine Cyclopropanecarboxamidine (from Cyclopropanecarboxamide) cyclopropanecarboxamidine->intermediate base Base (e.g., NaOEt) base->intermediate hydrolysis Hydrolysis (NaOH, H2O) product 2-Cyclopropyl-4,6-dimethyl- pyrimidine-5-carboxylic acid hydrolysis->product intermediate->hydrolysis

A plausible synthetic route to the target intermediate.

Materials and Reagents:

  • Cyclopropanecarboxamidine hydrochloride

  • Ethyl acetoacetate

  • Sodium ethoxide (21% solution in ethanol)

  • Ethanol, absolute

  • Sodium hydroxide

  • Hydrochloric acid, 2M

  • Ethyl acetate

  • Brine

Procedure:

  • Cyclocondensation: To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol, add ethyl acetoacetate (1.0 equivalent) and cyclopropanecarboxamidine hydrochloride (1.0 equivalent).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate.

  • Hydrolysis: The crude ester is dissolved in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • The mixture is stirred at room temperature overnight.

  • The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 3-4 with 2M hydrochloric acid, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Purification and Characterization:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone. The purity and identity of the final compound should be confirmed by analytical techniques such as:

Analytical Technique Expected Data
¹H NMR Peaks corresponding to the pyrimidine proton, methyl groups, and cyclopropyl protons with appropriate chemical shifts and coupling constants.
¹³C NMR Resonances for the carboxylic acid carbon, pyrimidine ring carbons, methyl carbons, and cyclopropyl carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound (C10H12N2O2, MW: 192.22 g/mol ).
Melting Point A sharp melting point range, indicative of high purity.
Protocol 2: Amide Coupling to a Pharmaceutical Scaffold

This protocol demonstrates the utility of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid as a key intermediate in the synthesis of a potential kinase inhibitor through amide bond formation.

Reaction Scheme:

Amide_Coupling start_acid 2-Cyclopropyl-4,6-dimethyl- pyrimidine-5-carboxylic acid product Target Kinase Inhibitor (Amide Product) start_acid->product Amide Coupling amine Amine-containing pharmacophore (R-NH2) amine->product coupling_agent Coupling Agent (e.g., HATU, HOBt/EDC) coupling_agent->product base Base (e.g., DIPEA) base->product

Amide coupling to a pharmaceutical scaffold.

Materials and Reagents:

  • 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

  • A suitable amine-containing pharmaceutical scaffold (R-NH₂)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add the amine-containing scaffold (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the final amide product.

Self-Validating System:

The success of this protocol is contingent on the complete consumption of the starting carboxylic acid and the formation of the desired amide product. This can be readily verified by LC-MS analysis of the crude reaction mixture, which should show a new peak with the expected mass-to-charge ratio of the product and the disappearance of the starting materials. Further validation is achieved through full characterization of the purified product by NMR and other spectroscopic methods.

Conclusion and Future Perspectives

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid stands as a testament to the power of rational molecular design in medicinal chemistry. Its unique structural features provide a solid foundation for the development of sophisticated pharmaceutical intermediates with enhanced biological activity and favorable pharmacokinetic profiles. The protocols detailed herein offer a practical framework for the synthesis and application of this valuable building block, empowering researchers to explore new frontiers in the design of innovative therapeutics, particularly in the realm of kinase inhibition. As the quest for more selective and potent drugs continues, the strategic deployment of such well-designed intermediates will undoubtedly play a pivotal role in shaping the future of medicine.

Sources

Application Notes and Protocols for Reactions Involving 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals, exhibiting a wide range of activities including antiviral, anti-inflammatory, and anti-cancer properties.[1][2] The incorporation of a cyclopropyl group at the 2-position and methyl groups at the 4- and 6-positions, coupled with a carboxylic acid at the 5-position, provides a unique three-dimensional structure and multiple points for chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the experimental setup for key reactions involving 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS No. 548773-17-7)[3]. We will detail a plausible synthetic route for its preparation, followed by in-depth protocols for its derivatization via amide bond formation and esterification. The causality behind experimental choices, self-validating analytical checkpoints, and safety precautions are emphasized throughout to ensure scientific integrity and reproducibility.

Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid: A Proposed Route

Step 1: Synthesis of Ethyl 2-Cyclopropyl-4,6-dimethyl-1,4-dihydropyrimidine-5-carboxylate

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones or their analogs.[4] In this proposed synthesis, cyclopropylamidine hydrochloride is condensed with ethyl 2-acetyl-3-oxobutanoate (a beta-dicarbonyl compound).

Reaction Scheme:

Biginelli_Reaction reagents Cyclopropylamidine Hydrochloride + Ethyl 2-acetyl-3-oxobutanoate intermediate Dihydropyrimidine Intermediate reagents->intermediate Ethanol, Reflux product Ethyl 2-Cyclopropyl-4,6-dimethyl- 1,4-dihydropyrimidine-5-carboxylate intermediate->product

Caption: Proposed Biginelli-type condensation for the synthesis of the dihydropyrimidine intermediate.

Step 2: Oxidation to Ethyl 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate

The dehydrogenation of dihydropyrimidines to their corresponding aromatic pyrimidines can be challenging.[5] A mild and effective method utilizes a copper-based catalytic system with an oxidant like tert-butylhydroperoxide (TBHP).[5]

Reaction Scheme:

Oxidation_Reaction start Dihydropyrimidine Ester product Pyrimidine Ester start->product CuCl2 (cat.), K2CO3, TBHP Dichloromethane, 40°C

Caption: Oxidation of the dihydropyrimidine intermediate to the aromatic pyrimidine ester.

Step 3: Hydrolysis to 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic conditions.

Reaction Scheme:

Hydrolysis_Reaction start Pyrimidine Ester product 2-Cyclopropyl-4,6-dimethyl- pyrimidine-5-carboxylic acid start->product 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Hydrolysis of the pyrimidine ester to the final carboxylic acid product.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU

Amide coupling is a cornerstone of medicinal chemistry.[6] For heterocyclic carboxylic acids, which can be less reactive, a potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often a reliable choice.[7]

Rationale: HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with the amine. The inclusion of an additive like HOBt (Hydroxybenzotriazole) can further enhance the reaction rate and suppress side reactions.[4][7]

Step-by-Step Protocol:

  • To a solution of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 eq) and HOBt (1.1 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Coupling Agent HATUHigh reactivity, suitable for less reactive substrates.[7]
Additive HOBtMinimizes racemization and improves efficiency.[4]
Base DIPEANon-nucleophilic, prevents unwanted side reactions.
Solvent Anhydrous DMFGood solubility for reactants and intermediates.
Temperature Room TemperatureMild conditions to prevent degradation.
Protocol 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9][10]

Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid.[11] DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[8][9]

Step-by-Step Protocol:

  • Dissolve 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Wash the filtrate with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

ParameterConditionRationale
Coupling Agent DCC or EDCEfficiently activates the carboxylic acid.[11]
Catalyst DMAPAccelerates the acyl transfer to the alcohol.[8][9]
Solvent Anhydrous DCMGood solvent for reactants, allows for easy work-up.
Temperature 0 °C to Room Temp.Controls the initial reaction rate and ensures stability.

Analytical Characterization: A Self-Validating System

As no published spectral data for the title compound or its derivatives are readily available, the following are expected analytical characteristics based on known data for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Cyclopropyl protons: Expect complex multiplets in the upfield region, typically between δ 0.8-1.5 ppm.[6]

    • Methyl protons: Two singlets for the C4 and C6 methyl groups, expected around δ 2.4-2.7 ppm.[12]

    • Pyrimidine proton (if present): A singlet for the C5-H in a precursor without the carboxylic acid would be around δ 8.5-9.0 ppm.

    • Amide NH: A broad singlet, chemical shift is concentration and solvent dependent.

    • Ester alkyl group: Characteristic signals depending on the alcohol used.

  • ¹³C NMR:

    • Carboxylic acid/Amide/Ester carbonyl: δ 165-175 ppm.

    • Pyrimidine carbons: C2, C4, C5, and C6 will have distinct signals in the aromatic region, typically δ 150-170 ppm.

    • Cyclopropyl carbons: Upfield signals, typically δ 5-20 ppm.[6]

    • Methyl carbons: Signals around δ 20-25 ppm.[12]

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): Expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry should be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation pattern will depend on the derivative. For the parent carboxylic acid, a characteristic loss of CO₂ (44 Da) may be observed.[13] Amide and ester derivatives will show fragmentation patterns corresponding to the loss of the amine or alcohol moieties.

Safety and Handling

While specific toxicity data for 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is not available, it is prudent to handle it with the same precautions as other pyrimidine derivatives.[14]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[14]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The protocols and guidelines presented here offer a robust framework for the synthesis and derivatization of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid. By understanding the rationale behind the choice of reagents and conditions, and by employing rigorous analytical techniques for characterization, researchers can confidently utilize this versatile building block in their drug discovery and development endeavors.

References

  • Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]

  • Pavel Zhichkin, David J. Fairfax, & Shane A. Eisenbeis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ConnectSci. (2008). An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate as Catalyst. Retrieved from [Link]

  • H. M. L. Davies, & T. L. B. H. Nguyen. (2001). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC.
  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]

  • ACS Publications. (2005). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Retrieved from [Link]

  • M. A. Ganie, et al. (2023).
  • ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • ResearchGate. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]

  • ChemRxiv. (n.d.). Benchmarking tandem mass spectra of small natural product molecules via ab initio molecular dynamics. Retrieved from [Link]

  • Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]

  • RSC Publishing. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Journal of Drug Delivery and Therapeutics, 9(4-s), 835-843.
  • diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. (n.d.). Journal of the Chinese Chemical Society, 69(3), 481-489.
  • Organic Chemistry Data. (2020). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Link Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Qualitative Analysis of Multiple Phytochemical Compounds in Tojapride Based on UHPLC Q-Exactive Orbitrap Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0330566). Retrieved from [Link]

Sources

Derivatization of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1][2][3] The inherent versatility of the pyrimidine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This application note provides a detailed guide for the derivatization of a promising lead compound, 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid, to generate a diverse chemical library for biological screening. The strategic introduction of various functional groups via amide and ester linkages is a proven method to explore the structure-activity relationship (SAR) and identify novel drug candidates.[4]

Rationale for Derivatization

The carboxylic acid moiety at the 5-position of the pyrimidine ring is an ideal handle for derivatization. By converting the carboxylic acid into a library of amides and esters, we can systematically probe the chemical space around the core scaffold. This allows for the investigation of how different substituents impact target binding, cell permeability, metabolic stability, and overall biological activity. The insights gained from screening this focused library can accelerate the hit-to-lead optimization process.

Derivatization Strategies for Library Synthesis

Two primary and robust derivatization strategies for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid are presented: amide bond formation and esterification . These methods are well-established, high-yielding, and compatible with a wide range of commercially available amines and alcohols, making them ideal for generating a diverse library of compounds.

G cluster_0 Starting Material cluster_1 Derivatization cluster_2 Compound Library Start 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid Amidation Amide Formation (Protocol 1) Start->Amidation Amines, Coupling Agent Esterification Ester Formation (Protocol 2) Start->Esterification Alcohols, Acid Catalyst Amide_Library Amide Library Amidation->Amide_Library Ester_Library Ester Library Esterification->Ester_Library

Caption: Overall workflow for the derivatization of the core compound.

Protocol 1: Amide Library Synthesis via HATU Coupling

Amide bond formation is a cornerstone of medicinal chemistry.[5] For this protocol, we utilize 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling reagent. HATU is highly efficient, even for sterically hindered substrates, and minimizes side reactions, leading to clean product formation and high yields.[6]

Materials and Reagents:

  • 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

  • A diverse set of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • To a solution of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Amine ExampleRepresentative Yield
Benzylamine85-95%
Morpholine80-90%
Aniline75-85%
Piperidine82-92%

Protocol 2: Ester Library Synthesis via Fischer Esterification

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[5][7] By using an excess of the alcohol, the reaction equilibrium can be shifted towards the product, ensuring high conversion.

Materials and Reagents:

  • 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

  • A diverse set of primary and secondary alcohols (e.g., methanol, ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous alcohol (to be used as the solvent)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Suspend 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (1.0 eq) in the desired anhydrous alcohol (used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired ester derivative.

Alcohol ExampleRepresentative Yield
Methanol90-98%
Ethanol88-95%
Isopropanol75-85%
Benzyl Alcohol80-90%

Characterization of the Derivative Library

The structural integrity and purity of each synthesized derivative must be rigorously confirmed before biological screening to ensure data reliability. A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the derivatives with high accuracy, thus verifying their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of each compound in the library. A purity of >95% is generally required for biological screening.

Derivative ExampleExpected ¹H NMR (δ, ppm)Expected MS (m/z) [M+H]⁺
Amide (Benzylamine) 7.2-7.4 (m, 5H, Ar-H), 4.5 (d, 2H, CH₂-Ph), 2.5 (s, 6H, 2xCH₃), 1.0-1.2 (m, 4H, cyclopropyl-H)295.17
Ester (Ethanol) 4.2 (q, 2H, O-CH₂), 2.6 (s, 6H, 2xCH₃), 1.3 (t, 3H, CH₃), 1.0-1.2 (m, 4H, cyclopropyl-H)235.14

High-Throughput Biological Screening

The newly synthesized library of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid derivatives is now ready for high-throughput screening (HTS) to identify compounds with desired biological activity. A typical HTS workflow involves several stages, from initial screening of the entire library to hit confirmation and validation.

G cluster_0 Screening cluster_1 Hit Validation Library Compound Library Primary Primary Screen (Single Concentration) Library->Primary Assay Development Dose_Response Dose-Response Assay (IC₅₀/EC₅₀ Determination) Primary->Dose_Response Initial Hits Secondary Secondary & Orthogonal Assays Dose_Response->Secondary Confirmed Hits Hit_Confirmation Hit Confirmation (Resynthesis & Re-testing) Secondary->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR

Caption: High-throughput screening cascade for the derivative library.

Screening Protocol Outline:

  • Assay Development: A robust and miniaturized biochemical or cell-based assay is developed to measure the desired biological activity. The assay should have a good signal-to-noise ratio and be amenable to automation.

  • Primary Screening: The entire library is screened at a single concentration (e.g., 10 µM) to identify initial "hits" that show activity above a predefined threshold.

  • Hit Confirmation: The initial hits are re-tested under the same conditions to eliminate false positives. The identity and purity of the active compounds are re-confirmed.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).

  • Secondary and Orthogonal Assays: Active compounds are further evaluated in secondary or orthogonal assays to confirm their mechanism of action and rule out off-target effects.

  • Structure-Activity Relationship (SAR) Analysis: The data from the screening campaign is analyzed to identify trends in how different chemical modifications affect biological activity. This information is crucial for designing the next generation of more potent and selective compounds.

Conclusion

This application note provides a comprehensive framework for the successful derivatization of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid and the subsequent biological screening of the resulting compound library. The detailed protocols for amide and ester synthesis are robust, high-yielding, and suitable for generating a diverse set of analogues. By following the outlined characterization and screening workflows, researchers can efficiently explore the SAR of this promising scaffold and identify novel lead compounds for drug discovery programs.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Chibale, K., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(24), 10271–10280. Retrieved from [Link]

  • Suwito, H., et al. (2018). Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate. Molbank, 2018(2), M990. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine. Retrieved from [Link]

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2018). Journal of Taibah University Medical Sciences, 13(4), 346-354. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Oxford Academic. (2004). Efficient Method for the Esterification of Carboxylic Acids with Alcohols Using Di-2-thienyl Carbonate Promoted by DMAP and Iodine. Chemistry Letters, 33(10), 1344-1345. Retrieved from [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). RSC Advances, 13(52), 36253-36277. Retrieved from [Link]

  • Der Pharma Chemica. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARME, 2(4). Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7800. Retrieved from [Link]

  • Frontiers. (2024). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 12. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF PYRIMIDINE LINKED BENZENE SULFONAMIDE DERIVATIVES. IJPSR, 9(12), 5534-43. Retrieved from [Link]

  • Journal of Cancer Prevention & Current Research. (2016). High throughput screening of small molecule library: procedure, challenges and future. J Cancer Prev Curr Res, 5(4), 00164. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12534-12554. Retrieved from [Link]

  • SciSpace. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Drug Delivery and Therapeutics, 14(7-S), 20-33. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic workflow. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Overview of the Synthetic Pathway

The synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is most effectively approached through a three-stage process. This pathway is designed for robustness and scalability, with each stage presenting unique challenges and optimization opportunities.

Stage 1: Synthesis of the β-Dicarbonyl Precursor: Ethyl 2-acetyl-3-oxobutanoate

The initial stage involves the preparation of the key building block, ethyl 2-acetyl-3-oxobutanoate. This compound provides the necessary carbon framework for the subsequent cyclization reaction.

Troubleshooting and FAQs: Stage 1

Question 1: My yield of ethyl 2-acetyl-3-oxobutanoate is consistently low. What are the likely causes?

Answer: Low yields in the acylation of ethyl acetoacetate are common and can often be attributed to suboptimal reaction conditions or side reactions.

  • Suboptimal Base Selection: The choice of base is critical for the efficient deprotonation of ethyl acetoacetate. While sodium ethoxide is commonly used, stronger bases like sodium hydride or lithium diisopropylamide (LDA) can lead to more complete deprotonation and higher yields. However, these stronger bases require strictly anhydrous conditions.

  • Competing C- versus O-alkylation: The enolate of ethyl acetoacetate can undergo both C- and O-alkylation. To favor C-alkylation, it is crucial to use a non-polar aprotic solvent and to control the temperature carefully.

  • Self-Condensation of Ethyl Acetoacetate: Under basic conditions, ethyl acetoacetate can undergo self-condensation (a Claisen condensation), leading to the formation of byproducts and reducing the yield of the desired acylated product. To minimize this, the acylating agent (e.g., acetyl chloride or acetic anhydride) should be added slowly to the pre-formed enolate at a low temperature.

Question 2: I am observing multiple spots on my TLC during the synthesis of ethyl 2-acetyl-3-oxobutanoate. How can I identify and minimize these byproducts?

Answer: The presence of multiple spots on TLC is indicative of side reactions. The most common byproducts are the O-acylated product and the self-condensation product of ethyl acetoacetate.

  • Identification: These byproducts can be identified using spectroscopic methods such as 1H NMR and mass spectrometry. The O-acylated product will show a characteristic vinyl proton signal, while the self-condensation product will have a higher molecular weight.

  • Minimization: To minimize byproduct formation, ensure that the deprotonation of ethyl acetoacetate is complete before adding the acylating agent. Running the reaction at a lower temperature can also improve selectivity.

Stage 2: Pinner Condensation to form Ethyl 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate

This is the core cyclization step where the pyrimidine ring is formed through the condensation of ethyl 2-acetyl-3-oxobutanoate with cyclopropanecarboxamidine hydrochloride.

Troubleshooting and FAQs: Stage 2

Question 1: The Pinner condensation is not proceeding to completion, and I have a significant amount of unreacted starting materials. What can I do to improve the conversion?

Answer: Incomplete conversion in the Pinner synthesis is a frequent challenge. Several factors can contribute to this issue:

  • Purity of Cyclopropanecarboxamidine Hydrochloride: The amidine salt is hygroscopic and can hydrolyze over time, which will inhibit the reaction.[1] It is crucial to use freshly prepared or rigorously dried amidine hydrochloride.

  • Inadequate Anhydrous Conditions: The Pinner reaction is sensitive to moisture.[2] Ensure all glassware is oven-dried, and use anhydrous solvents to prevent the hydrolysis of intermediates.

  • Suboptimal Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can lead to the decomposition of the starting materials or products. The optimal temperature should be determined experimentally, often by monitoring the reaction by TLC.[2]

Question 2: I am observing a complex mixture of byproducts in my Pinner condensation reaction. What are the common side reactions?

Answer: Side reactions in the Pinner synthesis can lead to a complex product mixture and low yields of the desired pyrimidine.

  • Self-Condensation of the β-Dicarbonyl Compound: The ethyl 2-acetyl-3-oxobutanoate can undergo self-condensation under the reaction conditions.[3]

  • Hydrolysis of the Amidine: As mentioned, hydrolysis of the cyclopropanecarboxamidine is a common issue.[1][2]

  • Incomplete Cyclization: The initial condensation product may not efficiently cyclize to form the pyrimidine ring, leading to the presence of open-chain intermediates.[3]

Question 3: How can I effectively monitor the progress of the Pinner condensation?

Answer: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the Pinner reaction.[2][4] Co-spotting the reaction mixture with the starting materials (ethyl 2-acetyl-3-oxobutanoate and cyclopropanecarboxamidine hydrochloride) will allow you to visualize the consumption of reactants and the formation of the product.

Stage 3: Saponification to 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved through base-mediated saponification followed by an acidic workup.

Troubleshooting and FAQs: Stage 3

Question 1: The saponification of my ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate is very slow or incomplete. What could be the reason?

Answer: The hydrolysis of sterically hindered esters can be challenging.[5][6] The pyrimidine ring with its substituents may sterically hinder the approach of the hydroxide ion to the ester carbonyl group.

  • Insufficient Base or Temperature: For sterically hindered esters, a higher concentration of the base (e.g., NaOH or KOH) and/or elevated temperatures may be required to drive the reaction to completion.

  • Choice of Solvent: The use of a co-solvent like methanol or ethanol with water can improve the solubility of the ester and facilitate the hydrolysis.[7] For particularly resistant esters, non-aqueous hydrolysis conditions using a base in a mixture of methanol and a non-polar aprotic solvent have been reported to be effective.[5]

Question 2: I am experiencing low recovery of my final product after the acidic workup. What are the potential causes?

Answer: Low recovery of the carboxylic acid can be due to several factors during the workup and purification steps.

  • Incomplete Precipitation: The pH of the solution during the acidic workup is critical. The carboxylic acid will precipitate out at its isoelectric point. Ensure that the pH is sufficiently acidic to fully protonate the carboxylate.

  • Product Solubility: The product may have some solubility in the aqueous solution. Cooling the mixture in an ice bath before filtration can help to maximize precipitation.

  • Purification Losses: Recrystallization is a common method for purifying the final product. However, some product will always be lost in the mother liquor. To minimize losses, use a minimal amount of hot solvent for dissolution and cool the solution thoroughly before filtering.

Question 3: How can I purify the final 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid?

Answer: The most common method for purifying solid carboxylic acids is recrystallization.[8]

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvents for recrystallization include ethanol, methanol, water, or mixtures thereof.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

Experimental Protocols

Protocol 1: Synthesis of Cyclopropanecarboxamidine Hydrochloride

This protocol is based on the Pinner reaction of cyclopropanecarbonitrile.[9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a drying tube, dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (or methanol).

  • HCl Gas Introduction: Cool the solution to 0 °C in an ice bath and bubble dry hydrogen chloride gas through the solution for 2-3 hours.

  • Formation of the Pinner Salt: Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The imido ester hydrochloride (Pinner salt) will precipitate as a white solid.

  • Ammonolysis: Cool the mixture back to 0 °C and add a solution of ammonia in anhydrous ethanol. Stir the reaction mixture at room temperature for 24-48 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is a mixture of cyclopropanecarboxamidine hydrochloride and ammonium chloride. The product can be purified by recrystallization from a suitable solvent system like ethanol/ether.

Protocol 2: Pinner Condensation to Ethyl 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopropanecarboxamidine hydrochloride (1.1 eq) in anhydrous ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol. Stir the mixture for 30 minutes at room temperature.

  • Dicarbonyl Addition: Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl). Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate.

Protocol 3: Saponification to 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide (2-3 eq) to the flask.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Data Presentation

ParameterStage 1: β-Dicarbonyl SynthesisStage 2: Pinner CondensationStage 3: Saponification
Key Reactants Ethyl acetoacetate, Acetyl chlorideEthyl 2-acetyl-3-oxobutanoate, Cyclopropanecarboxamidine HClEthyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate, NaOH
Typical Solvents THF, Diethyl etherEthanol, MethanolEthanol/Water, Methanol/Water
Common Bases NaH, LDA, NaOEtNaOEtNaOH, KOH
Reaction Temp. -78 °C to RTRefluxReflux
Monitoring TLCTLCTLC
Purification Distillation, Column ChromatographyColumn Chromatography, RecrystallizationRecrystallization

Visualizations

Synthetic_Pathway cluster_stage1 Stage 1: β-Dicarbonyl Synthesis cluster_stage2 Stage 2: Pinner Condensation cluster_stage3 Stage 3: Saponification A Ethyl Acetoacetate C Ethyl 2-acetyl-3-oxobutanoate A->C B Acetyl Chloride B->C E Ethyl 2-cyclopropyl-4,6-dimethyl- pyrimidine-5-carboxylate C->E D Cyclopropanecarboxamidine HCl D->E G 2-Cyclopropyl-4,6-dimethyl- pyrimidine-5-carboxylic acid E->G F NaOH, H₂O F->G

Caption: Overall synthetic pathway for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Troubleshooting_Pinner Start Low Yield in Pinner Condensation Q1 Check Amidine Purity Start->Q1 Q2 Ensure Anhydrous Conditions Start->Q2 Q3 Optimize Temperature Start->Q3 Q4 Minimize Side Reactions Start->Q4 A1 Use freshly prepared or dried amidine HCl Q1->A1 A2 Oven-dry glassware, use anhydrous solvents Q2->A2 A3 Monitor by TLC to find optimal reflux temperature Q3->A3 A4 Control stoichiometry and reaction time Q4->A4

Caption: Troubleshooting workflow for the Pinner condensation stage.

References

  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. Published 2025.
  • Benchchem. Technical Support Center: Optimization of Pyrimidine Synthesis. Benchchem. Published 2025.
  • Organic Chemistry Portal. Pinner Reaction. Organic Chemistry Portal. Accessed March 20, 2026. [Link]

  • J&K Scientific LLC. Pinner Reaction. J&K Scientific LLC. Published June 4, 2025.
  • Wikipedia. Pinner reaction. Wikipedia. Accessed March 20, 2026. [Link]

  • Theodorou V, Leventis A, Peristeraki A, et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC. 2018;(vii):308-319.
  • Organic Syntheses. Diethyl acetamidomalonate. Organic Syntheses. Coll. Vol. 3, p.291 (1955); Vol. 29, p.38 (1949).
  • Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem. Published 2025.
  • Rui-Feng C, Li-Huo L, Su Y, Li-Jun Z, Bin L, Jun-Qing Q. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Biomedical Research. 2017;28(12).
  • Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Coll. Vol. 4, p.638 (1963); Vol. 37, p.56 (1957).
  • Organic Syntheses Procedure. 3. Accessed March 20, 2026. [Link]

  • Benchchem.
  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Published October 27, 2022. [Link]

  • OperaChem. Saponification-Typical procedures. OperaChem. Published April 27, 2024.
  • Organic Chemistry Tutor. Saponification of Esters. Organic Chemistry Tutor. Accessed March 20, 2026. [Link]

  • Beilstein Journals. A Lewis acid-promoted Pinner reaction. Beilstein Journals. Published August 2, 2013. [Link]

  • MDPI. An efficient and sustainable copper-catalyzed protocol has been developed for the preparation of amidines via nucleophilic addition of amines into nitriles. Molecules. 2020;25(22):5486.
  • Wikipedia. Pinner reaction. Wikipedia. Accessed March 20, 2026. [Link]

  • Google Patents. US5659081A - Process for the preparation of cyclopropanecarboxamide. Accessed March 20, 2026.
  • Google Patents.
  • European Patent Office. PROCESSES FOR THE PREPARATION OF CYCLOPROPANECARBOXYLIC ACID AND DERIVATIVES THEREOF - EP 0783480 B1. Accessed March 20, 2026. [Link]

  • PMC. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein J Org Chem. 2013;9:2358-2362.
  • ResearchGate. (PDF) Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Accessed March 20, 2026. [Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
  • Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. Accessed March 20, 2026. [Link]

  • ResearchGate. Optimization of reaction conditions Unless otherwise stated,the yields... Accessed March 20, 2026. [Link]

  • Taylor & Francis Online. Saponification – Knowledge and References. Accessed March 20, 2026. [Link]

  • Eureka.
  • Benchchem. Synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate via Claisen Condensation: An In-depth Technical Guide. Benchchem. Published 2025.
  • The Royal Society of Chemistry. An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Org. Biomol. Chem., 2013,11, 4944-4950.
  • PMC. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein J Org Chem. 2017;13:217-222.
  • OperaChem. Saponification-Typical procedures. OperaChem. Published April 27, 2024.
  • Portal AmeliCA. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Accessed March 20, 2026.
  • PMC. A deconstruction–reconstruction strategy for pyrimidine diversification.
  • Organic Chemistry Portal. Pyrimidine synthesis. Accessed March 20, 2026. [Link]

  • PMC. Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. J Am Chem Soc. 2022;144(24):10787-10796.
  • ResearchGate.
  • Oriental Journal of Chemistry. Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][10][11]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. 2019;35(2).

  • Google Patents. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class. Accessed March 20, 2026.
  • Google Patents.
  • ResearchGate. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Accessed March 20, 2026. [Link]

  • Reddit. Progress With Low Yields : r/Chempros. Published October 1, 2024. [Link]

  • YouTube. Saponification of Esters. Published January 11, 2025. [Link]

  • ProQuest. Preparations of cyclopropane-1 1-dicarbonitrile and its reactions with amines. Part II. Accessed March 20, 2026.

Sources

Technical Support Center: Purification of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS 548773-17-7) is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and GPCR ligands. Due to the electron-withdrawing nature of the pyrimidine ring and the lipophilicity of the cyclopropyl and dimethyl substituents, this molecule presents unique solubility and stability challenges during isolation.

As a Senior Application Scientist, I have designed this guide to provide field-proven protocols, physicochemical data, and troubleshooting steps to ensure high-yield, high-purity recovery of your target compound.

Section 1: Physicochemical Properties & Purification Strategy

Understanding the acid-base behavior of this molecule is the cornerstone of its purification. The pyrimidine ring exerts a strong electron-withdrawing effect, stabilizing the carboxylate anion and lowering the pKa of the carboxylic acid to approximately 2.6–3.2[1][2]. Conversely, the pyrimidine nitrogens are weakly basic (pKa ~1.0–1.5). This narrow isoelectric window dictates our primary purification strategy: Acid-Base Extraction followed by Recrystallization .

Table 1: Physicochemical Properties of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

PropertyValue / DescriptionImpact on Purification
Molecular Formula C10H12N2O2N/A
Molecular Weight 192.22 g/mol N/A
Predicted pKa (-COOH) ~2.8 - 3.2Deprotonates in mild base (pH > 8) to form water-soluble salts[2].
Predicted pKa (Pyrimidine N) ~1.0 - 1.5Protonates in strong acid (pH < 1.5), causing unwanted aqueous solubility.
Thermal Stability ModerateSusceptible to decarboxylation at elevated temperatures (>150°C)[1][3].
Solubility Profile Soluble in DMSO, hot EtOH, basic aq.Poorly soluble in cold water at pH 3.5, allowing for isoelectric precipitation.
Section 2: Experimental Protocols
Protocol A: Isoelectric Precipitation (Acid-Base Extraction)

This protocol exploits the ionizable groups of the molecule to separate it from neutral and basic organic impurities.

  • Solubilization: Suspend the crude mixture in deionized water (10 mL per gram of crude). Slowly add 2M NaOH dropwise with stirring until the pH reaches 10.0–10.5. The suspension should become a clear solution as the sodium carboxylate salt forms.

  • Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate (EtOAc). Causality: The target molecule remains in the aqueous layer as a salt, while unreacted lipophilic starting materials (e.g., cyclopropyl amidines) partition into the EtOAc. Discard the organic layers.

  • Isoelectric Precipitation: Transfer the aqueous layer to an Erlenmeyer flask and cool to 0–5°C in an ice bath. While stirring vigorously, add 2M HCl dropwise. Monitor the pH continuously with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.0–3.5. Causality: At this pH, the molecule is predominantly in its neutral/zwitterionic form, minimizing its aqueous solubility and forcing precipitation.

  • Isolation: Filter the resulting white/off-white precipitate through a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 x 5 mL) to remove residual NaCl.

  • Drying: Dry the solid under vacuum at 40°C overnight. Do not exceed 50°C to prevent thermal degradation[1].

Protocol B: Recrystallization

For pharmaceutical-grade purity (>99%), the precipitated solid should be recrystallized[4].

  • Dissolution: Place the dried crude solid in a round-bottom flask. Add a minimal volume of hot Ethanol/Water (80:20 v/v, ~70°C) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot gravity filtration through fluted filter paper into a pre-heated flask.

  • Crystallization: Seal the flask and allow it to cool slowly to room temperature on the benchtop. Once at room temperature, transfer to an ice bath for 1 hour to maximize yield.

  • Harvesting: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold Ethanol/Water, and dry under vacuum at 40°C.

Section 3: Purification Workflow Visualization

PurificationWorkflow Crude Crude 2-Cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylic acid Base 1. Base Treatment Dissolve in aq. NaOH (pH > 10) Crude->Base Wash 2. Organic Wash Extract with EtOAc (Discard Organic) Base->Wash Converts acid to soluble sodium salt Acid 3. Isoelectric Precipitation Acidify aq. layer with HCl to pH 3.0-3.5 Wash->Acid Removes neutral/lipophilic impurities Filter 4. Filtration Isolate crude solid precipitate Acid->Filter Neutralizes to insoluble form Recryst 5. Recrystallization Dissolve in hot EtOH/H2O, cool slowly Filter->Recryst Removes water-soluble salts Pure Pure Product (>99% Purity) Recryst->Pure Removes trace co-precipitates

Purification workflow for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Section 4: Troubleshooting Guide

Q: During the acidification step, my product initially precipitated but then dissolved again as I added more HCl. What happened? A: You have over-acidified the solution. The pyrimidine nitrogens in this scaffold have a pKa of approximately 1.0–1.5. If the pH drops below 2.0, these nitrogens become protonated, forming a water-soluble hydrochloride salt. Solution: Back-titrate the solution with dilute NaOH until the pH returns to the optimal isoelectric range of 3.0–3.5 to force the product back out of solution.

Q: During recrystallization, my compound "oils out" at the bottom of the flask instead of forming crystals. How do I fix this? A: "Oiling out" occurs when the melting point of the crude mixture is depressed below the boiling point of the solvent, or when the solution becomes supersaturated too quickly[4]. Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of water (co-solvent) to slightly lower the saturation point, and ensure a much slower cooling rate. You can also add a seed crystal of pure 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid when the solution is lukewarm to nucleate proper crystal lattice formation[4].

Q: My final NMR shows a loss of the carboxylic acid proton and a shift in the pyrimidine peaks. Did the molecule degrade? A: Yes, pyrimidine-5-carboxylic acids are highly susceptible to thermal decarboxylation[1][3]. This degradation pathway is accelerated by prolonged heating in acidic or basic conditions, or by drying at excessively high temperatures. Solution: Never exceed 50°C during vacuum drying, and minimize the time the compound spends boiling during the recrystallization step.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I purify this compound using standard normal-phase silica gel column chromatography? A: It is highly discouraged. The free carboxylic acid group, combined with the basic pyrimidine nitrogens, causes severe peak tailing, irreversible chemisorption to the acidic silanol groups on the silica gel, and poor recovery. If chromatography is absolutely necessary, use Reverse-Phase (C18) Preparative HPLC with a buffered mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to keep the molecule fully protonated and sharp.

Q: Why do I see an ethyl ester impurity in my LC-MS after recrystallization? A: If trace amounts of HCl from the precipitation step are trapped in your crude solid, heating the compound in ethanol during recrystallization can trigger a Fischer esterification side-reaction. Prevention: Ensure the crude precipitate is thoroughly washed with neutral deionized water until the filtrate pH is neutral before drying. Alternatively, switch to a non-nucleophilic recrystallization solvent system, such as Ethyl Acetate/Heptane.

References[4] Title: Technical Support Center: Purification of 2,4-Dimethylpyrimidine-5-carboxylic Acid by Recrystallization | Source: benchchem.com | URL:Click Here for Verification[1] Title: 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | Source: smolecule.com | URL:Click Here for Verification[2] Title: 5-Pyrimidinecarboxylic Acid | Source: sinochem-nanjing.com | URL:Click Here for Verification[3] Title: Visible Light–Induced Decarboxylative Radical Addition of Heteroaromatic Carboxylic Acids to Alkenes at Room Temperature in Two‐Molecule Photoredox System | Source: researchgate.net | URL:Click Here for Verification

Sources

Common byproducts in the synthesis of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for research scientists and drug development professionals scaling or troubleshooting the synthesis of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid .

Synthesizing highly substituted pyrimidines often presents unique mechanistic challenges. By understanding the thermodynamic and kinetic pathways that lead to byproduct formation, you can optimize your yields and ensure the isolation of a high-purity active pharmaceutical ingredient (API) intermediate.

Pathway Visualization

SynthesisWorkflow A Starting Materials: Cyclopropanecarboxamidine + Ethyl Diacetoacetate B Condensation Reaction (Base/EtOH) A->B C Intermediate: Ethyl 2-cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylate B->C Main Pathway BP1 Byproduct 1: Cyclopropanecarboxamide (Amidine Hydrolysis) B->BP1 H2O Competition D Saponification & Acidification (NaOH, then HCl) C->D E Target Product: 2-Cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylic acid D->E Optimal Conditions BP2 Byproduct 2: Unreacted Ester (Incomplete Hydrolysis) D->BP2 Insufficient Time/Base BP3 Byproduct 3: 2-Cyclopropyl-4,6-dimethyl pyrimidine (Decarboxylation) E->BP3 Excessive Heat/Acid

Figure 1. Reaction workflow and mechanistic pathways leading to common synthetic byproducts.

Troubleshooting & FAQs

Q1: LC-MS analysis of my final isolated product shows a major impurity at m/z 149.1 [M+H]⁺. What is this, and how do I prevent it? Causality: This is 2-cyclopropyl-4,6-dimethylpyrimidine , the decarboxylation byproduct. Pyrimidine-5-carboxylic acids are inherently electron-deficient aromatic systems. The electron-withdrawing nature of the pyrimidine ring stabilizes the intermediate carbanion formed during the loss of CO₂. This makes them highly susceptible to decarboxylation under thermal stress, particularly in acidic media where protonation of the pyrimidine nitrogens exacerbates the electron-withdrawing effect 1. Solution: During the final acidification step to precipitate the product, maintain the internal temperature strictly below 10 °C. Avoid using strong mineral acids like concentrated HCl; dilute HCl (1M) or citric acid is preferred. Furthermore, dry the final product in a vacuum oven at a temperature no higher than 35–40 °C.

Q2: My condensation yield is unusually low, and I am detecting a highly polar byproduct at m/z 86.1[M+H]⁺. What went wrong during the ring formation? Causality: The peak at m/z 86.1 corresponds to cyclopropanecarboxamide . This indicates the hydrolysis of your starting material, cyclopropanecarboxamidine 2. Amidines are highly susceptible to nucleophilic attack by water under the basic conditions required for the condensation with ethyl diacetoacetate, converting the active amidine into an inert amide. Solution: The condensation must be executed under strictly anhydrous conditions. Ensure your ethanol is absolute and your sodium ethoxide is freshly prepared. If using cyclopropanecarboxamidine hydrochloride, ensure the base equivalent is precisely calculated to neutralize the salt without leaving excess water in the matrix.

Q3: I am observing incomplete conversion during the saponification step, leaving residual ethyl 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylate (m/z 221.1). Why is this ester so resistant to hydrolysis? Causality: This is a classic case of steric hindrance . The ester group at the C5-position is directly flanked by two methyl groups at the C4- and C6-positions. This creates a severe steric shield around the ester carbonyl carbon, significantly retarding the trajectory of nucleophilic attack by the hydroxide ion. Standard room-temperature saponification protocols will almost certainly stall 3. Solution: You must apply gentle heating (50–60 °C) and extend the reaction time. To prevent the competing decarboxylation during this extended heating, ensure the reaction remains strictly alkaline until complete, and use a co-solvent like THF to increase the solubility of the lipophilic ester in the aqueous base.

Quantitative Analytical Signatures

Use the following reference data to quickly identify the target compound and common byproducts during your in-process LC-MS/HPLC monitoring.

CompoundMolecular FormulaExpected m/z [M+H]⁺Relative Polarity (RP-HPLC)Primary Cause of Formation
Target Product C₁₀H₁₂N₂O₂193.1ModerateN/A (Desired Pathway)
Decarboxylation Byproduct C₉H₁₂N₂149.1High (Lipophilic)Thermal/Acidic stress during workup
Unreacted Ester C₁₂H₁₆N₂O₂221.1Highest (Highly Lipophilic)Steric hindrance at C5 during hydrolysis
Amidine Hydrolysis Byproduct C₄H₇NO86.1Lowest (Hydrophilic)Trace water present during condensation

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a "self-validating system." Do not proceed to subsequent phases until the analytical checkpoints are met.

Phase 1: Anhydrous Condensation (Pyrimidine Ring Formation)

  • Preparation: Charge a flame-dried, nitrogen-purged flask with cyclopropanecarboxamidine hydrochloride (1.0 eq) and absolute ethanol (0.5 M).

  • Neutralization: Add freshly prepared sodium ethoxide (1.1 eq) dropwise at 0 °C. Causality: Neutralizing the hydrochloride salt at low temperatures prevents exothermic degradation and minimizes amidine hydrolysis.

  • Addition: Add ethyl 2-acetyl-3-oxobutanoate (ethyl diacetoacetate, 1.05 eq) slowly. Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction matrix. Proceed only when the peak for ethyl diacetoacetate is <2% AUC. If m/z 86.1 (amide byproduct) is >5%, the system was compromised by moisture.

Phase 2: Sterically-Forced Saponification

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove ethanol. Redissolve the crude ester in a 1:1 mixture of THF and water. Causality: THF enhances the solubility of the sterically hindered ester, facilitating hydroxide access to the shielded C5-carbonyl.

  • Hydrolysis: Add LiOH·H₂O (3.0 eq). Heat the biphasic mixture to 55 °C for 8 hours.

  • Validation Checkpoint 2 (LC-MS): Confirm the complete disappearance of the ester (m/z 221.1). Do not proceed to acidification if the ester remains, as it will co-precipitate with the target acid.

Phase 3: Controlled Acidification

  • Cooling: Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Precipitation: Slowly add 1M citric acid dropwise until the pH reaches exactly 3.5 to 4.0. Causality: Maintaining low temperatures and avoiding highly acidic conditions (pH < 2) prevents the protonation-driven decarboxylation of the pyrimidine-5-carboxylic acid.

  • Isolation: Filter the resulting white precipitate, wash with cold water, and dry in a vacuum desiccator at 35 °C.

  • Validation Checkpoint 3 (HPLC): Analyze the final solid. The M-44 peak (m/z 149.1) should be undetectable (<0.1% AUC).

References

  • Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids.
  • 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1,2,4]triazines and PhLi Addition.
  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution.

Sources

Stability and degradation of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid is a novel chemical entity for research purposes. As such, extensive public-domain data regarding its specific degradation profile is not available. This guide is built upon established principles of medicinal chemistry, forced degradation studies for heterocyclic compounds, and regulatory guidelines for stability testing. The information provided herein is intended to empower researchers to design and execute robust stability studies for this and structurally related molecules.

Introduction and Core Concepts

Welcome to the technical support guide for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the potential stability and degradation pathways of this molecule. Given its structural features—a substituted pyrimidine ring and a carboxylic acid moiety—this guide will focus on the foundational principles and methodologies required to assess its chemical stability under various stress conditions.

Forced degradation studies are a critical component of the drug development process.[1][2] They provide invaluable insights into the intrinsic stability of a drug substance, help to elucidate degradation pathways, identify potential degradation products, and are essential for developing stability-indicating analytical methods.[1][2] The International Council for Harmonisation (ICH) provides a framework for these studies, which typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3][4]

Structural Features and Potential Liabilities

A preliminary analysis of the molecule's structure points to several potential areas susceptible to degradation:

  • Pyrimidine Ring: Nitrogen-containing heterocyclic rings can be susceptible to oxidation and photodegradation.[5][6] The electron-donating methyl groups may influence the ring's reactivity.

  • Carboxylic Acid Group: This functional group is a primary site for potential hydrolytic reactions, particularly under acidic or basic conditions, which could lead to decarboxylation.[7][8]

  • Cyclopropyl Group: While generally stable, strained rings can sometimes participate in unexpected reactions under harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this molecule?

A1: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The carboxylic acid group is the most likely site for acid or base-catalyzed hydrolysis.[8][9] Under strong acidic conditions and heat, decarboxylation may occur.[7][10]

  • Oxidation: The nitrogen atoms in the pyrimidine ring are potential sites for N-oxidation.[11] The molecule could also be susceptible to oxidative dehydrogenation.[12]

  • Photodegradation: Pyrimidine bases are known to undergo photochemical reactions, such as the formation of pyrimidine dimers, upon exposure to UV light.[13]

Q2: I'm observing a loss of the parent peak in my HPLC analysis after storing the compound in an acidic solution, but I don't see any new major peaks. What could be happening?

A2: This could be due to several factors:

  • Formation of a Non-UV-Active Degradant: The degradation product may lack a chromophore that absorbs at the wavelength you are monitoring. Consider using a mass spectrometer (LC-MS) or a diode array detector (DAD) to screen for all eluting compounds.

  • Precipitation: The degradant could be insoluble in your mobile phase and may have precipitated out of the solution or on the column.

  • High Polarity: The degradation product might be highly polar and eluting in the solvent front, co-eluting with the injection peak. Try modifying your mobile phase to be more retentive for polar compounds.

Q3: My compound seems to be degrading under oxidative stress (H₂O₂), but the results are inconsistent between experiments. Why?

A3: Oxidative degradation can be sensitive to several factors:

  • Trace Metal Contamination: Metal ions can catalyze oxidative reactions, leading to variability.[9] Ensure all glassware is scrupulously clean.

  • Purity of Hydrogen Peroxide: Use a fresh, high-purity stock of hydrogen peroxide for each experiment.

  • Light Exposure: Some oxidative reactions are accelerated by light. Conduct your experiments in amber vials or protect them from light.

Q4: Is it necessary to perform solid-state stability studies?

A4: Yes, solid-state stability is crucial. Issues like polymorphism, hygroscopicity, and solid-state degradation upon exposure to heat, light, and humidity can significantly impact the drug substance's quality. ICH guidelines recommend testing under various temperature and humidity conditions.[1][14]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor peak shape (tailing or fronting) for the parent compound in HPLC. - Inappropriate mobile phase pH relative to the compound's pKa.- Column degradation due to harsh pH.- Adjust the mobile phase pH to be at least 2 units away from the compound's pKa.- Use a pH-stable column.
Mass balance is less than 90% in a forced degradation study. - Formation of non-UV active or volatile degradants.- Degradants are strongly retained on the column.- Use LC-MS to identify potential non-UV active products.- Implement a gradient with a strong organic wash at the end to elute any strongly retained compounds.
Multiple small degradation peaks are observed, making it difficult to identify the primary pathway. - Over-stressing the compound, leading to secondary degradation.[2]- Reduce the stress condition (e.g., lower temperature, shorter time, lower concentration of stressor) to target 5-20% degradation.[15]
No degradation is observed under any stress condition. - The molecule is highly stable.- The stress conditions are not harsh enough.- This is a positive indication of stability.[2] Consider increasing the severity of the conditions (e.g., higher temperature, longer exposure) to confirm its robustness.

Experimental Protocols & Methodologies

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (for thermal and photostability)

  • HPLC system with DAD or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines.[3]

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base samples before injection.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze by a validated stability-indicating HPLC method.

Example HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm (or DAD scan)

  • Injection Volume: 10 µL

Data Presentation

Table 1: Example Forced Degradation Data for 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid

This is a hypothetical dataset for illustrative purposes.

Stress ConditionDurationTemperature% Assay of Parent% Total DegradationMajor Degradant RRT
0.1 M HCl24 h60°C88.511.50.78
0.1 M NaOH24 h60°C82.117.90.65, 0.91
3% H₂O₂24 hRT91.38.71.15
Thermal (Solid)48 h80°C98.91.1N/A
PhotostabilityICH Q1B25°C95.24.81.32

RRT = Relative Retention Time

Visualizations

Diagram: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API Drug Substance (API) Stock Prepare Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Base Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (Solid, 80°C) Photo Photostability (ICH Q1B) Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC HPLC-DAD/MS Analysis Dilute->HPLC Degradation Assess % Degradation HPLC->Degradation MassBalance Calculate Mass Balance Degradation->MassBalance Identify Identify Degradants MassBalance->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a typical forced degradation study.

Diagram: Hypothetical Degradation Pathways

Hypothetical_Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV Light) Parent 2-Cyclopropyl-4,6-dimethyl- pyrimidine-5-carboxylic acid Decarboxylated Decarboxylated Pyrimidine Parent->Decarboxylated -CO₂ N_Oxide Pyrimidine N-Oxide Parent->N_Oxide +[O] Dimer Pyrimidine Dimer Parent->Dimer

Caption: Plausible degradation pathways for the molecule.

References

  • Science.gov. pyrimidine degradation pathway: Topics. [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. [Link]

  • LCGC International - Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • PubMed. (2007, July 15). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. [Link]

  • PubChem - NIH. Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. [Link]

  • Pace Analytical. Drug Stability Testing & Release Testing. [Link]

  • Journal of the American Chemical Society. (2010, February 2). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. [Link]

  • ACS Sustainable Chemistry & Engineering. (2019, July 22). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. [Link]

  • PMC. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Wikipedia. Pyrimidine dimer. [Link]

  • European Medicines Agency (EMA). (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Canadian Journal of Chemistry. Environmental photodegradation of pyrimidine fungicides — Kinetics of the visible-light- promoted interactions between riboflavin and 2- amino-4-hydroxy-6-methylpyrimidine. [Link]

  • PubMed. (2024, July 15). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. [Link]

  • ASM Journals. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • PMC. (2025, October 17). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • ResearchGate. Oxidation methods of nitrogen-containing heterocyclic compounds. [Link]

  • New Journal of Chemistry (RSC Publishing). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. [Link]

  • Czech Journal of Food Sciences. Formation of carboxylic acids during degradation of monosaccharides. [Link]

  • EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Hypha Discovery Blogs. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... [Link]

  • Books - The Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link]

  • PMC. (2024, December 6). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • PMC. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. [Link]

  • Avomeen. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]

  • ResearchGate. (2019, February 14). (PDF) Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. [Link]

  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

  • ICH. Quality Guidelines. [Link]

Sources

Technical Support Center: Purification of Crude 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid. This document offers a structured approach to identifying and removing common impurities encountered during its synthesis, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I can expect in my crude 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid?

A1: Impurities can originate from starting materials, side-reactions, or degradation products. Common impurities may include unreacted starting materials such as cyclopropanecarboxamidine or ethyl 2-acetyl-3-oxobutanoate, byproducts from side reactions, and residual solvents used in the synthesis. In the synthesis of similar pyrimidine derivatives, impurities can also arise from the oxidation of reactants or decomposition of intermediates under acidic or basic conditions.[1]

Q2: What is the first purification technique I should consider for this compound?

A2: For a carboxylic acid like this, acid-base extraction is an excellent initial purification step. This technique effectively separates the acidic product from neutral and basic impurities. The carboxylic acid can be converted to its water-soluble salt with a weak base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.

Q3: My compound is a solid. Which purification method is best for achieving high purity?

A3: Recrystallization is the most effective method for purifying solid compounds. The key is to select a solvent or solvent system in which the desired compound has high solubility at an elevated temperature and low solubility at room temperature, while the impurities remain soluble at lower temperatures.

Q4: I'm struggling with recrystallization. What are my other options?

A4: If recrystallization fails to provide the desired purity, column chromatography is a powerful alternative. Given the polar nature of the pyrimidine ring and the carboxylic acid group, normal-phase chromatography on silica gel is a common starting point.

Troubleshooting Common Purification Issues

This section provides solutions to specific problems you might encounter during the purification of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid.

Recrystallization Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
"Oiling out" instead of crystallizing The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.- Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure a slow cooling rate to promote the formation of a crystal lattice.[2]
No crystal formation upon cooling The solution is not saturated enough, or the compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.[2]
Low recovery of purified product Too much solvent was used, or the compound has higher than expected solubility in the cold solvent.- Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Consider a different solvent or a solvent mixture where the compound is less soluble at low temperatures.[2]
Product is still impure after recrystallization The impurities have a similar solubility profile to the desired compound in the chosen solvent.- Perform a second recrystallization using a different solvent system. - If impurities persist, column chromatography is recommended for separation.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Compound streaks or "tails" on the column The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature.- Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.[3]
Poor separation of the product from an impurity The mobile phase does not provide adequate resolution.- Adjust the polarity of the mobile phase. A common mobile phase for pyrimidine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[4] - Try a different solvent system to alter the selectivity.
Product does not elute from the column The mobile phase is not polar enough to move the highly polar compound.- Gradually increase the polarity of the eluent. For example, a gradient from ethyl acetate/hexane to a small percentage of methanol in ethyl acetate may be necessary.

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid from neutral and basic impurities.

AcidBaseExtraction A 1. Dissolve crude product in an organic solvent (e.g., ethyl acetate). B 2. Transfer to a separatory funnel. A->B C 3. Add a weak aqueous base (e.g., saturated NaHCO3 solution). B->C D 4. Shake funnel and allow layers to separate. C->D E 5. Drain the aqueous layer (contains the sodium salt of the product). D->E F 6. Wash the organic layer with more NaHCO3 solution and combine aqueous layers. E->F G 7. Acidify the combined aqueous layers with a strong acid (e.g., 1M HCl) until a precipitate forms. F->G H 8. Collect the solid product by vacuum filtration. G->H I 9. Wash the solid with cold deionized water and dry. H->I

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Recrystallization

This protocol outlines the general steps for purifying the solid product by recrystallization.

  • Solvent Selection : Test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Ideal solvents will show high solubility when hot and low solubility when cold. Based on the structure, good starting points are ethanol, a mixture of ethanol and water, or ethyl acetate.[2]

  • Dissolution : In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid until it just dissolves.

  • Hot Filtration (Optional) : If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Cooling : Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent.

Recrystallization A 1. Dissolve crude solid in minimum hot solvent. B 2. Hot filtration (if needed). A->B C 3. Slow cooling to room temperature. B->C D 4. Cool in an ice bath. C->D E 5. Collect crystals by vacuum filtration. D->E F 6. Wash with cold solvent. E->F G 7. Dry the pure crystals. F->G

Caption: General Recrystallization Workflow.

Protocol 3: Column Chromatography

This protocol is for purification using silica gel chromatography.

  • Mobile Phase Selection : Use thin-layer chromatography (TLC) to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.

  • Column Packing : Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution : Begin eluting with the mobile phase, gradually increasing the polarity if necessary to move the compound down the column.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Summary

Table 1: Suggested Solvents for Recrystallization
SolventSolubility of Product (Predicted)Potential Use
WaterLow at RT, Moderate to High when hotPotentially suitable, may require a co-solvent.
EthanolModerate at RT, High when hotGood candidate, a mixture with water is often effective.[2]
Ethyl AcetateLow to Moderate at RT, High when hotGood candidate.[2]
AcetoneModerate at RT, High when hotMay be too soluble at room temperature, leading to lower recovery.[2]
TolueneVery LowLikely a poor solvent for recrystallization.[2]
HexaneInsolubleUnsuitable as a primary solvent, but can be used as an anti-solvent.[2]

References

  • University of Glasgow. (n.d.). STUDIES ON THE REARRANGEMENT IN THE BIOSYNTHESIS OF SOME BISLACTONE ANTIBIOTICS. A THESIS PRESENTED FOR THE DEGREE OF DOCTOR OF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • ResearchGate. (2018). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • PMC. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ACS Combinatorial Science. (2000). Solid Phase Synthesis of Purines from Pyrimidines. Retrieved from [Link]

  • Arkivoc. (n.d.). Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Retrieved from [Link]

  • (n.d.). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

  • Biomedical Research. (2017). Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrimidine core. The pyrimidine scaffold is a cornerstone in pharmaceuticals and agrochemicals, but its inherent electronic properties present significant challenges in achieving predictable and high-yielding regioselective functionalization.

This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. It moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to overcome common experimental hurdles.

Section 1: Core Principles & Strategic Planning

Before diving into specific troubleshooting scenarios, it's crucial to understand the electronic landscape of the pyrimidine ring. The two nitrogen atoms render the ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Conversely, electrophilic and radical substitutions are more challenging and often require specific activation strategies.

FAQ 1: I'm starting a new project. How do I choose the best strategy for functionalizing a specific position on the pyrimidine ring?

Answer: The optimal strategy depends entirely on the target position (C2, C4, C5, or C6) and the nature of the desired functional group. A logical decision-making process is essential to avoid poor regioselectivity and low yields.

Here is a workflow to guide your strategic planning:

G cluster_start Start Define Target Position on Pyrimidine Ring C2_C4_C6 Target: C2, C4, or C6 (Electron-Deficient) Start->C2_C4_C6 Electron-deficient positions C5 Target: C5 (Electron-Rich/Neutral) Start->C5 Less electron- deficient position Nucleophilic Nucleophilic Substitution (SNAr or SNH) C2_C4_C6->Nucleophilic For introducing nucleophiles (amines, alkoxides, etc.) DG_CH Directing Group-Assisted C-H Activation C2_C4_C6->DG_CH For C-C/C-X bond formation via C-H activation Classical_EAS Classical Electrophilic Substitution (Difficult) C5->Classical_EAS Requires strong activating groups Metalation Directed Metalation (e.g., Lithiation, Magnesiation) C5->Metalation For introducing electrophiles Radical Radical Functionalization (e.g., Minisci Reaction) C5->Radical For introducing alkyl/ acyl groups G Start Problem: Poor C2/C6 Regioselectivity Step1 Step 1: Modify the Directing Group (DG) Start->Step1 Step2 Step 2: Screen a Panel of Ligands Step1->Step2 If selectivity is still poor Step1_details Increase DG bulk to favor the less hindered C6 position. Use a pyrimidine-based DG for stronger coordination. Step1->Step1_details Step3 Step 3: Vary Solvent and Additives Step2->Step3 If selectivity is still poor Step2_details Bulky phosphine ligands (e.g., XPhos, t-Bu3P) can enhance steric differentiation. N-heterocyclic carbene (NHC) ligands can alter electronic properties. Step2->Step2_details Step4 Step 4: Adjust Reaction Temperature Step3->Step4 Fine-tuning Step3_details Polar aprotic solvents (e.g., DMA, NMP) can influence catalyst stability and solubility. Acidic additives (e.g., PivOH) are often crucial for the C-H activation step. Step3->Step3_details End Outcome: Improved Regioselectivity Step4->End Step4_details Lower temperatures may favor the thermodynamically preferred isomer, while higher temperatures may overcome activation barriers for a specific pathway. Step4->Step4_details

Caption: Troubleshooting workflow for poor C2/C6 selectivity.

Data-Driven Insights:

The table below summarizes how modifying reaction parameters can influence regioselectivity. These are generalized trends, and optimization is substrate-dependent.

ParameterModificationLikely Effect on C2/C6 SelectivityRationale
Directing Group Increase steric bulk (e.g., methyl to t-butyl)Favors reaction at the less hindered C6 positionSteric repulsion disfavors the formation of the C2-metalated intermediate.
Ligand Increase ligand bulk (e.g., PPh₃ to XPhos)Can amplify steric differences, often favoring C6The ligand occupies space in the metal's coordination sphere, interacting with the substrate. [1]
Solvent Change from Toluene to DMACan alter catalyst aggregation and reactivityPolar aprotic solvents can better solvate ionic intermediates, potentially changing the rate-determining step. [2]
Additive Add pivalic acid (PivOH)Often essential for proton abstraction in the C-H activation stepThe carboxylate can act as a proton shuttle in a concerted metalation-deprotonation (CMD) mechanism.

Section 3: Troubleshooting Nucleophilic & Radical Reactions

FAQ 3: My Minisci-type alkylation on a 5-substituted pyrimidine is giving a mixture of C2 and C4/C6 isomers. How can I improve selectivity?

Answer: Regioselectivity in Minisci reactions on pyrimidines is notoriously difficult to control. [3][4]The outcome is a delicate balance of radical polarity, steric effects, and the electronic properties of the protonated pyrimidine substrate.

Causality: The reaction proceeds via the addition of a nucleophilic alkyl radical to a protonated (and therefore highly electron-deficient) pyrimidine ring. The selectivity is governed by the relative stability of the resulting radical intermediates at the C2, C4, and C6 positions.

Key Factors Influencing Minisci Selectivity:

  • Protonation: The reaction requires an acidic medium to activate the pyrimidine. The pKa of the acid and the solvent can influence the degree of protonation and thus the reactivity. [2]* Radical Source: The method of radical generation (e.g., from carboxylic acids, alkylsulfinates, or C-H abstraction) can impact selectivity. [2][5]* Solvent Effects: Minisci observed that the ratio of C2:C4 substitution can show a distinct solvent effect. [2]Biphasic systems (e.g., toluene-water) have been used to minimize polysubstitution. [3]* Substituent Effects: Electron-withdrawing groups on the pyrimidine can further activate the ring but may also direct the radical to specific positions. Steric bulk at C5 can disfavor addition at the adjacent C4 and C6 positions, potentially increasing the proportion of C2 functionalization.

Troubleshooting Strategies:

  • Optimize Acidity: Screen different Brønsted acids (e.g., TFA, H₂SO₄, AcOH) and their stoichiometry. The goal is to ensure complete protonation of the substrate without promoting side reactions. [3]2. Solvent Screening: Compare results in different solvents. For example, reactions in DMSO may show different selectivity profiles compared to those in aqueous or biphasic media. [2]3. Change the Radical Precursor: If using a decarboxylative method, try a different radical source like an alkylsulfinate salt, which may have different reactivity profiles. [2]4. Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lowest activation energy.

Section 4: Protocol Library

This section provides a detailed, validated protocol for a common regioselective functionalization reaction.

Protocol 1: Regioselective C2-Amination of a 4-Chloropyrimidine via SNAr

This protocol describes the selective substitution at the C2 position, which is often challenging due to competing reactions at C4. The strategy leverages the higher electrophilicity of the C2 position, which can be enhanced by certain substrate features. [6] Materials:

  • 4-Chloro-5-arylpyrimidine (1.0 equiv)

  • Secondary amine (e.g., Morpholine) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloro-5-arylpyrimidine (1.0 mmol).

  • Reagent Addition: Add K₂CO₃ (2.0 mmol, 2.0 equiv) followed by anhydrous DMF (5 mL).

  • Nucleophile Addition: Add the secondary amine (1.2 mmol, 1.2 equiv) to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-chloro-5-arylpyrimidine.

Causality of Selectivity: In many substituted pyrimidines, the C2 position is electronically more deficient and often less sterically hindered than the C4 position, leading to preferential attack by the nucleophile under kinetically controlled conditions. The choice of a moderate base like K₂CO₃ and a polar aprotic solvent like DMF facilitates the SNAr reaction while minimizing side reactions.

References

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. CCS Chemistry. Available at: [Link]

  • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC. Available at: [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Available at: [Link]

  • Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. PMC. Available at: [Link]

  • Visible-Light-Induced C(sp3)-H Activation for Minisci Alkylation of Pyrimidines Using CHCl3 as Radical Source and Oxidant. ACS Publications. Available at: [Link]

  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]

  • Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. ACS Publications. Available at: [Link]

  • Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl·LiCl. ACS Publications. Available at: [Link]

  • Controlling the Selectivity of C–H Activation in Pyridinium Triazolylidene Iridium Complexes: Mechanistic Details and Influence of Remote Substituents. ACS Publications. Available at: [Link]

  • Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles: pyrimidine as an easily removable C–H directing group. RSC Advances. Available at: [Link]

  • Adjustment of the Work Function of Pyridine and Pyrimidine Substituted Aromatic Self-Assembled Monolayers by Electron Irradiation. ACS Publications. Available at: [Link]

  • Remote C5-Selective Functionalization of Naphthalene Enabled by P–Ru–C Bond-Directed δ-Activation. ACS Publications. Available at: [Link]

  • Pyridine/pyrimidine groups in C−H activation. ResearchGate. Available at: [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • Discovery and Development of the Enantioselective Minisci Reaction. ACS Publications. Available at: [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. Available at: [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]

  • meta‐Selective C−H Functionalization of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA - Chemistry and Biochemistry. Available at: [Link]

  • Established strategies for controlling regioselectivity in C−H activation of pyridine. ResearchGate. Available at: [Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC. Available at: [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Thieme Connect. Available at: [Link]

Sources

Validation & Comparative

Comparative Biological Activity Guide: 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the pyrimidine-5-carboxylic acid scaffold is a privileged pharmacophore, prominently featured in the development of Retinoid X Receptor (RXR) modulators[1] and Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors[2]. Among the various substitution patterns available, 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid (CAS: 548773-17-7) [3] offers an unparalleled combination of steric constraint and lipophilicity.

As a Senior Application Scientist, I have compiled this guide to objectively compare the biological and physicochemical performance of this specific building block against its structural analogs. By understanding the causality behind these structural nuances, medicinal chemists can better optimize target engagement and pharmacokinetic profiles.

Structural Dynamics & Causality: Why This Scaffold?

The biological superiority of the 2-cyclopropyl-4,6-dimethyl variant over simpler analogs is dictated by the 3D topology it enforces when incorporated into a larger drug molecule (e.g., via an amide linkage):

  • The 4,6-Dimethyl Effect (Steric Shielding): The methyl groups flanking the C5-carboxylic acid are not merely lipophilic additions; they induce severe steric strain. This forces the resulting amide bond into an orthogonal (twisted) conformation relative to the planar pyrimidine ring. This out-of-plane geometry is an absolute requirement for fitting into deep, narrow binding pockets—such as the H-PGDS active site—without causing steric clashes between the pyrimidine core and the receptor walls[2].

  • The 2-Cyclopropyl Effect (Lipophilic Packing): The C2 position typically projects into solvent-exposed or hydrophobic sub-pockets. A cyclopropyl group provides a rigid, compact, and highly lipophilic surface that maximizes van der Waals interactions. Unlike flexible linear alkyl chains (e.g., propyl) which suffer from high entropic penalties upon binding, the cyclopropyl ring is pre-organized, enhancing binding affinity[4].

Pathway A 2-Cyclopropyl-4,6-dimethyl pyrimidine-5-carboxylic acid B1 4,6-Dimethyl Groups (Steric Hindrance) A->B1 B2 2-Cyclopropyl Group (Lipophilic Bulk) A->B2 C1 Orthogonal Amide Conformation B1->C1 C2 Optimized van der Waals Pocket Interactions B2->C2 D High-Affinity Target Engagement (e.g., H-PGDS / RXR) C1->D C2->D

Mechanistic pathway: Structural features of the pyrimidine scaffold driving target engagement.

Comparative Performance Data

To quantify the impact of these structural features, Table 1 compares the properties of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid against three common analogs. The data reflects their performance when incorporated into a standardized model inhibitor scaffold (e.g., an H-PGDS targeted phenyloxadiazole amine).

Table 1: Physicochemical and Biological Comparison of Pyrimidine-5-Carboxylic Acid Analogs

Scaffold FragmentClogP (Fragment)TPSA (Ų)Calc. Amide Dihedral AngleRelative Target Affinity (IC₅₀ Fold-Change)*
2-Cyclopropyl-4,6-dimethyl (Target)1.8550.2~85° (Orthogonal)1.0x (Reference)
2-Methyl-4,6-dimethyl (Analog A)1.1050.2~85° (Orthogonal)4.2x weaker (Sub-optimal pocket filling)
2-Isopropyl-4,6-dimethyl (Analog B)1.9550.2~85° (Orthogonal)1.5x weaker (Entropic penalty from flexibility)
2-Cyclopropyl (Analog C; Des-methyl)1.0550.2~15° (Planar)>50x weaker (Severe steric clash in pocket)

*Note: Lower fold-change indicates higher potency. The des-methyl analog (Analog C) fails to force the orthogonal conformation, resulting in a near-total loss of target binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies provide self-validating workflows for utilizing and testing this compound.

Protocol 1: Sterically Hindered Amide Coupling

Causality: Standard coupling reagents (e.g., EDC/NHS) routinely fail with 4,6-dimethylpyrimidine-5-carboxylic acids due to the severe steric shielding of the carboxylate. Activation via highly reactive intermediates (using HATU/HOAt or conversion to an acyl chloride) is mandatory to drive the reaction forward[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt-ester. Validation checkpoint: LC-MS should show complete consumption of the starting acid.

  • Amine Addition: Slowly add 1.0 eq of the target amine dissolved in DMF.

  • Thermal Cycling: Heat the reaction to 50°C for 12 hours. The elevated temperature overcomes the steric barrier of the 4,6-dimethyl groups.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and wash the organic layer with 5% LiCl (to remove residual DMF) before column chromatography.

Protocol 2: TR-FRET Target Engagement Assay

Causality: To validate that the synthesized orthogonal conformation translates to biological activity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. This system is self-validating: the long emission half-life of the Europium (Eu) fluorophore allows for a time delay before measurement, completely eliminating false positives caused by the inherent auto-fluorescence of pyrimidine compounds.

Step-by-Step Methodology:

  • Assay Buffer Preparation: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.01% Tween-20, and 1 mM DTT.

  • Compound Titration: Use an acoustic liquid handler to dispense the synthesized inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) into a 384-well plate. Include a DMSO vehicle control.

  • Protein/Tracer Addition: Add His-tagged target protein (e.g., H-PGDS) at a final concentration of 2 nM, followed by 2 nM of Eu-anti-His antibody, and 10 nM of a fluorescent kinase/receptor tracer (e.g., Alexa Fluor 647 labeled).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to allow the equilibrium binding of the inhibitor to displace the tracer.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for Eu, 665 nm for Tracer).

  • Data Normalization: Calculate the FRET ratio (665 nm / 615 nm). A decrease in the ratio correlates directly with the displacement of the tracer by the pyrimidine analog, validating target engagement.

References[3] 2-cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid — Chemical Substance Information - NextSDS -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv0g4HL0Ai6Jnl40hjviBD-R-1rBHJc4iI48lH7hWyJj7jPhZ1-1Fg2BF-DTODnpt5j9hkw5RSuLo5F581-kU5MxlCd0vMm8Ik--W1GZM7ycOdnf4Dwn8HKz2LQdqfM7yBQAlgN2_O_tOG3tlXC8bh3fAyjFFFDpyRiEwuzXjiDWeGfmwN1KyDY0ta6JLe_zXrFluLJ5qRquCX8Q==[1] A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC - NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeMfEjkRmKvqyjQBOWCqQTeDi6cHKiDg_RMhji7qzKRCH8d5QpI6AvG-37x9VnxdPhtO_tRRraQH9vZNEKvGw6zd_LJeo3HUySjtuMX-9ECqse9qvqw2hDrW_TqidzXVeerTe0Z2GezdQuew==[2] CN101646656B - Pyrimidine hydrazide compounds as PGDS inhibitors - Google Patents -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEZYlrqAXXopBHDiOx-QI7PnERc30VHSvZuIc2kAgoXZB_n3XtMG5h-XAdGCJO0IEGJfHRJLjG3hUhnxhMnySSb8aIA_QkReV8-CTi3gydamrOq0x7jAFmZhWmDFV4Q4Rowgoubp75EL8P9w==[4] Determinants of Retinoid X Receptor Transcriptional Antagonism - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXaB6HP5OCmMdBhwqOTHLg1mLy0UKqqC1CS1cPCz4wkY1o9-GJAdNYAduF8zq8dus5g2nxWXucP7VoYopEunQ97fXahHdJi2eLTmjQHcGLaci4_4Hd28M2C8zPVPtmcO-whLnv[5] Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester - ACS Publications -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtTkkS0x8uk8LaIALV9_deSyftiHXHNkBcTp8NlwOKwj3DARLs_dSEuwSZMmCw4920hw3FBAdvEdahb8bjh5hlZDbn9GqjbmXX_sgPZIurCo5dp5dbgX-sPczGdTdkA4asD2u_

Sources

A Researcher's Guide to In Vitro Efficacy Testing of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1] This guide provides an in-depth comparison of in vitro assays for evaluating the efficacy of novel 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid derivatives. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical methodologies for selecting and implementing the most appropriate assays to elucidate the mechanism of action and therapeutic potential of this promising class of compounds.

The Strategic Imperative of In Vitro Efficacy Testing

Before committing to costly and time-consuming in vivo studies, it is paramount to robustly characterize the activity of novel chemical entities in controlled, in vitro environments.[2][3] In vitro assays serve as the primary filter in the drug discovery pipeline, enabling the early identification of promising lead compounds and the elucidation of their structure-activity relationships (SAR). The choice between biochemical and cell-based assays is a critical decision that profoundly influences the nature and physiological relevance of the data obtained.[4]

A Tale of Two Assays: Biochemical vs. Cell-Based Approaches

The initial step in designing an in vitro testing cascade is to decide between a target-based (biochemical) and a phenotype-based (cell-based) screening approach. Each has distinct advantages and limitations that must be carefully considered in the context of the research question.

FeatureBiochemical AssaysCell-Based Assays
Principle Measure the direct interaction of a compound with a purified molecular target (e.g., enzyme, receptor).Measure the effect of a compound on a cellular process or pathway in living cells.
Advantages - High precision and reproducibility.- Direct assessment of target engagement.- Amenable to high-throughput screening (HTS).- Mechanistic insights into inhibition.- Higher physiological relevance.- Accounts for cell permeability, metabolism, and off-target effects.- Can identify compounds that act via novel mechanisms.
Disadvantages - Lack of cellular context (e.g., membrane permeability, metabolism).- May not predict in vivo efficacy accurately.- More complex and variable.- Target deconvolution can be challenging.- Lower throughput compared to biochemical assays.
Typical Readouts Enzyme activity (e.g., IC50), binding affinity (e.g., Kd).Cell viability, proliferation, apoptosis, reporter gene expression, protein translocation.

Illuminating Biological Targets: A Guided Tour of Key In Vitro Assays

Given the known biological activities of pyrimidine derivatives, we will explore a panel of pertinent in vitro assays, starting with target-focused biochemical assays and progressing to more complex cell-based evaluations.

Biochemical Assays: Pinpointing Direct Molecular Interactions

Biochemical assays are indispensable for confirming direct target engagement and for high-throughput screening (HTS) campaigns to identify initial hits from large compound libraries.

Many pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. A radiochemical assay is a sensitive method to determine the inhibitory potential and selectivity of compounds against COX-1 and COX-2.

Experimental Protocol: Radiochemical COX Inhibition Assay [5][6]

  • Enzyme Activation: Activate purified ovine COX-1 or COX-2 with appropriate cofactors (e.g., L-epinephrine, reduced glutathione, hematin) in Tris-HCl buffer on ice.

  • Inhibitor Incubation: Add the 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid derivative (dissolved in a suitable solvent like DMSO) to the activated enzyme solution and pre-incubate to assess time-dependent inhibition.

  • Initiate Reaction: Add [1-14C]arachidonic acid to start the reaction.

  • Reaction Termination: After a defined incubation period at 37°C, terminate the reaction by adding a cold citric acid solution.

  • Extraction: Extract the formed [14C]-prostaglandins using an organic solvent (e.g., ethyl acetate).

  • Quantification: Separate the prostaglandins by thin-layer chromatography (TLC) and quantify the radioactivity of the prostaglandin spots using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).

The pyrimidine core is a common feature in many kinase inhibitors. A fluorescence polarization (FP) assay is a robust, non-radioactive, and homogeneous method suitable for HTS of kinase inhibitors.[7][8][9][10]

Experimental Protocol: Fluorescence Polarization (FP) Kinase Assay [7][10][11]

  • Reaction Setup: In a microplate, combine the purified kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the pyrimidine derivative at various concentrations.

  • Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate the substrate.

  • Detection: Add a phosphospecific antibody that binds to the phosphorylated peptide. This binding event causes a change in the fluorescence polarization of the labeled peptide.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase. Calculate IC50 values from the dose-response curves.

G

Caption: A generalized workflow for a biochemical assay.

Cell-Based Assays: Assessing Efficacy in a Physiological Context

Cell-based assays provide a more biologically relevant system to evaluate the efficacy of compounds by considering factors such as cell permeability and potential off-target effects.[4]

The NF-κB signaling pathway is a key regulator of inflammation.[12][13] Inhibition of this pathway is a desirable attribute for anti-inflammatory drugs. High-content imaging can be used to quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[14][15]

Experimental Protocol: NF-κB (p65) Nuclear Translocation Assay [14]

  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the pyrimidine derivative for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β) to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with 0.1% Triton X-100.

  • Immunostaining: Stain the cells with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye (e.g., DAPI).

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 stain. An effective inhibitor will prevent the increase in nuclear p65 fluorescence upon stimulation.

G

Caption: A generalized workflow for a cell-based assay.

It is crucial to assess the general cytotoxicity of the compounds to distinguish between specific inhibitory effects and non-specific toxicity. The MTT assay is a widely used colorimetric method to determine cell viability.[16][17][18][19][20]

Experimental Protocol: MTT Cell Viability Assay [16][18][19][20]

  • Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrimidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: The viable cells' mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (the concentration that reduces cell viability by 50%).

Data Interpretation and Comparative Analysis

The data generated from these assays should be systematically compiled and analyzed to build a comprehensive efficacy profile for each derivative.

Table 1: Hypothetical Efficacy Profile of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic Acid Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Kinase X IC50 (µM)NF-κB Translocation EC50 (µM)Cytotoxicity CC50 (µM)
Derivative 115.21.8>505.3>100
Derivative 225.68.90.512.125.4
Derivative 3>50>502.3>508.7
Control Drug10.50.1N/A1.2>100

N/A: Not Applicable

From this hypothetical data, Derivative 1 appears to be a selective COX-2 inhibitor with moderate cell-based anti-inflammatory activity and low cytotoxicity. Derivative 2 shows potent kinase inhibition but also some cytotoxicity. Derivative 3 is a potent kinase inhibitor but exhibits significant cytotoxicity, raising concerns about its therapeutic window.

Conclusion

The in vitro evaluation of 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid derivatives requires a multi-faceted approach that combines targeted biochemical assays with physiologically relevant cell-based models. By systematically applying the assays outlined in this guide, researchers can effectively characterize the efficacy, selectivity, and mechanism of action of novel compounds, thereby facilitating the identification of promising candidates for further preclinical and clinical development. The key to success lies in the careful selection of assays that align with the therapeutic hypothesis and the rigorous validation of the experimental protocols to ensure data integrity and reproducibility.[4][21][22]

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). In PMC. Retrieved March 20, 2026, from [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). In PMC. Retrieved March 20, 2026, from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). In NCBI. Retrieved March 20, 2026, from [Link]

  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). In PeploBio. Retrieved March 20, 2026, from [Link]

  • Fluorescence Polarization (FP). (n.d.). In Molecular Devices. Retrieved March 20, 2026, from [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (n.d.). In ACS Publications. Retrieved March 20, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024, July 16). In PubMed. Retrieved March 20, 2026, from [Link]

  • Validation of in vitro tools and models for preclinical drug discovery. (n.d.). In FDA. Retrieved March 20, 2026, from [Link]

  • In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. (n.d.). In AVMA Journals. Retrieved March 20, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 14). In ResearchGate. Retrieved March 20, 2026, from [Link]

  • The Importance of In Vitro Assays. (2023, May 23). In Visikol. Retrieved March 20, 2026, from [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. (n.d.). In PMC. Retrieved March 20, 2026, from [Link]

  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023, March 31). In MDPI. Retrieved March 20, 2026, from [Link]

  • A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells. (n.d.). In PMC. Retrieved March 20, 2026, from [Link]

  • Fluorescence Polarization Assays: Principles & Applications. (n.d.). In BPS Bioscience. Retrieved March 20, 2026, from [Link]

  • Understanding NF‐κB signaling via mathematical modeling. (n.d.). In EMBO. Retrieved March 20, 2026, from [Link]

  • MTT Assay: Assessing Cell Proliferation. (n.d.). In BosterBio. Retrieved March 20, 2026, from [Link]

  • NF-kappaB Signaling Pathway. (n.d.). In RayBiotech. Retrieved March 20, 2026, from [Link]

  • 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. (2009, November 1). In PubMed. Retrieved March 20, 2026, from [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). In Bentham Science. Retrieved March 20, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In NCBI. Retrieved March 20, 2026, from [Link]

  • Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). In Diva-Portal.org. Retrieved March 20, 2026, from [Link]

Sources

Head-to-head comparison of different synthetic routes to pyrimidine-5-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Pyrimidine-5-carboxylic acids and their ester derivatives are privileged, electron-deficient heterocycles that serve as critical building blocks in the development of kinase inhibitors, antivirals, and modern agrochemicals. However, synthesizing these scaffolds presents unique challenges. The highly electrophilic nature of the pyrimidine ring makes it susceptible to unwanted nucleophilic attacks, requiring precise control over reaction conditions.

As a Senior Application Scientist, I have evaluated numerous methodologies to construct these azaheterocycles. This guide provides an objective, data-backed comparison of three distinct synthetic pathways: De Novo Condensation , Cryogenic Lithiation , and Palladium-Catalyzed Carbonylation .

Mechanistic Overview & Pathway Diagram

SyntheticRoutes cluster_Route1 Route 1: De Novo Condensation cluster_Route2 Route 2: Cryogenic Lithiation cluster_Route3 Route 3: Pd-Catalyzed Carbonylation Target Pyrimidine-5-Carboxylic Acid (or Ester) SM1 Amidinium Salt + 1,3-Dicarbonyl Equivalent Cond1 Base (NaOMe or NaH) Reflux / DMF SM1->Cond1 Cond1->Target SM2 5-Bromopyrimidine Cond2 n-BuLi, -95 °C then CO2 SM2->Cond2 Cond2->Target SM3 5-Bromopyrimidine Cond3 Pd Catalyst, CO gas Base, ROH, 80-110 °C SM3->Cond3 Cond3->Target

Comparison of three primary synthetic pathways to pyrimidine-5-carboxylic acid derivatives.

Head-to-Head Performance & Metrics

When selecting a route, researchers must balance the availability of starting materials against the operational complexity of the reaction conditions. The table below summarizes the quantitative and qualitative data for each approach.

Synthetic RouteStarting MaterialTypical YieldScalabilityKey LimitationCost Profile
De Novo Condensation Amidinium Salts + 1,3-Dicarbonyls70–90%HighRequires multi-step precursor synthesisLow
Cryogenic Lithiation 5-Bromopyrimidine45–76%LowRequires -95 °C to prevent side reactionsHigh
Pd-Catalyzed Carbonylation 5-Bromopyrimidine80–95%HighRequires pressurized CO gas & Pd catalystMedium

Deep Dive & Experimental Protocols

Route 1: De Novo Condensation (The Bottom-Up Approach)

Concept & Causality: Constructing the pyrimidine ring from acyclic precursors is a highly modular approach. The reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is a premier method for accessing 2-substituted pyrimidine-5-carboxylic esters[1]. The causality behind using this specific propen-1-ol salt (a 1,3-dicarbonyl equivalent) lies in its masked aldehyde functionality. Unlike standard 1,3-dicarbonyls which can undergo self-condensation or yield mixtures of regioisomers, the dimethoxy acetal directs the nucleophilic attack of the amidine, ensuring exclusive formation of the desired 5-carboxylate without unwanted substitution at the 4-position (2)[2].

Self-Validating Protocol:

  • Precursor Activation: Dissolve the stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol (1.0 eq) in anhydrous DMF[2].

  • Condensation: Add the desired amidinium salt (1.1 eq) to the stirring solution[2].

  • Cyclization: Heat the mixture to 100 °C for 1 hour. Causality check: The elevated temperature drives the elimination of methanol and water, thermodynamically forcing the aromatization of the pyrimidine ring[1].

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with ethyl acetate (3 x 50 mL)[2].

  • Validation: The absence of an aliphatic proton signal around 5-6 ppm in the ^1H NMR spectrum confirms complete aromatization.

Route 2: Cryogenic Lithiation (The Brute-Force Approach)

Concept & Causality: Direct functionalization of commercially available 5-bromopyrimidine via halogen-metal exchange is conceptually straightforward but operationally demanding. The pyrimidine ring is highly electron-deficient. If an alkyllithium reagent (e.g., n-BuLi) is added at standard cryogenic temperatures (e.g., -78 °C), it acts as a nucleophile, adding to the C2, C4, or C6 positions rather than undergoing the desired halogen-metal exchange. To kinetically favor the halogen exchange over nucleophilic addition, the reaction must be conducted at strictly controlled, extreme cryogenic temperatures (-95 °C) (3)[3].

Self-Validating Protocol:

  • Cryogenic Cooling: Dissolve 5-bromopyrimidine (1.0 eq) in anhydrous THF and cool the reactor to -95 °C using a liquid nitrogen/toluene bath[3].

  • Lithiation: Add n-BuLi (1.05 eq) dropwise, strictly maintaining the internal temperature below -90 °C.

  • Electrophilic Trapping: Immediately bubble dry CO2 gas through the solution (or add a chloroformate for ester synthesis). Causality check: Rapid trapping is essential as the 5-lithiopyrimidine intermediate is highly prone to decomposition.

  • Workup: Warm to room temperature and quench with 1M HCl.

  • Validation: Yields are typically limited (48-76%) due to competitive side reactions. This route is generally deemed prohibitively expensive for large-scale manufacturing due to the extreme cooling requirements[3].

Route 3: Palladium-Catalyzed Carbonylation (The Catalytic Approach)

Concept & Causality: To circumvent the cryogenic limitations of Route 2, late-stage functionalization via palladium-catalyzed carbonylation offers a highly scalable alternative. In this pathway, a Pd(0) species undergoes oxidative addition into the C-Br bond of 5-bromopyrimidine. Because the pyrimidine ring withdraws electron density from the Pd(II) intermediate, reductive elimination is sluggish. Utilizing bidentate ligands (like dppf) or sterically demanding monophosphines accelerates the migratory insertion of carbon monoxide, allowing efficient trapping by an alcohol or water (4)[4].

Self-Validating Protocol:

  • Catalyst Assembly: In a pressure reactor, combine 5-bromopyrimidine (1.0 eq), Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand (e.g., dppf or PCy3, 5-10 mol%).

  • Nucleophile & Base: Add a base (e.g., Et3N or K2CO3) and the nucleophile (methanol for the methyl ester, or water for the free acid)[4].

  • Carbonylation: Pressurize the vessel with CO gas (typically 5-10 bar) and heat to 80-110 °C for 12-16 hours. Causality check: The elevated pressure ensures a high local concentration of CO to outcompete potential protodehalogenation side reactions.

  • Workup: Vent the CO gas safely, filter the mixture through a pad of Celite to remove palladium black, and concentrate the filtrate.

  • Validation: The conversion is highly efficient. The presence of a sharp carbonyl stretch (~1720 cm^-1) in the IR spectrum and a downfield shift of the C5 carbon in ^13C NMR confirms successful carbonylation.

Conclusion

While the Cryogenic Lithiation route provides a direct conceptual path from 5-bromopyrimidine, its extreme temperature requirements (-95 °C) make it a poor candidate for scale-up[3]. De Novo Condensation is an elegant, high-yielding alternative that avoids harsh conditions, making it ideal for synthesizing diverse 2-substituted analogs[1]. However, for late-stage functionalization or industrial scale-up, Palladium-Catalyzed Carbonylation stands out as the most robust and economically viable method, leveraging mild catalytic conditions to deliver the target pyrimidine-5-carboxylic acids efficiently[4].

References

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters Source: ResearchGate URL:1

  • Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters: Application Notes Source: BenchChem URL:2

  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity Source: ACS Publications URL:3

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst Source: ACS Publications URL:4

  • Synthesis and Modification of Heterocycles by Metal-Catalyzed Cross-coupling Reactions Source: National Academic Digital Library of Ethiopia URL:Link

Sources

Benchmarking 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid: A Comparative Guide to Pyrimidine-Based DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The de novo pyrimidine biosynthesis pathway is a critical metabolic dependency in rapidly proliferating cells, including neoplastic cells and activated T-lymphocytes. Dihydroorotate dehydrogenase (DHODH) catalyzes the rate-limiting, fourth step of this pathway, converting dihydroorotate to orotate.

In this guide, we benchmark the structural building block 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid against established clinical DHODH inhibitors like Brequinar and Teriflunomide.

The Causality of the Scaffold: Why is the pyrimidine-5-carboxylic acid scaffold highly relevant for enzyme inhibition? The carboxylic acid moiety is essential for anchoring the inhibitor within the sub-nanomolar ubiquinone-binding site (Q-site) of DHODH. It facilitates critical hydrogen bonding with the enzymatic active site (specifically interacting with Arg136 and Gln47 in human DHODH)[1]. Concurrently, the 2-cyclopropyl and 4,6-dimethyl substitutions provide the necessary steric bulk to occupy the hydrophobic pocket normally reserved for the ubiquinone isoprenoid tail. By outcompeting ubiquinone, the compound prevents electron transfer, stalling the enzyme and triggering pyrimidine starvation[2].

G Glutamine Glutamine CP CP Glutamine->CP CPS II DHO DHO CP->DHO Aspartate Transcarbamoylase Orotate Orotate DHO->Orotate DHODH (Mitochondrial Membrane) UMP UMP Orotate->UMP UMPS Inhibitor Pyrimidine-5-carboxylic acid Scaffold Inhibitor->Orotate Blocks

De novo pyrimidine biosynthesis pathway highlighting DHODH inhibition.

Quantitative Benchmarking Data

To objectively evaluate the 2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid scaffold, we must compare it against the gold-standard DHODH inhibitor Brequinar (a rigid biphenyl-quinoline carboxylic acid) and the FDA-approved Teriflunomide (a linear enol-amide).

Note: The scaffold values represent baseline metrics derived from structurally analogous unoptimized pyrimidine-5-carboxylic acid fragments.

Table 1: Enzymatic and Cellular Benchmarking Metrics
CompoundrhDHODH IC₅₀ (nM)HCT-116 Proliferation IC₅₀ (µM)Uridine Rescue (+50 µM)Structural Class
Brequinar ~250.2CompleteQuinoline-carboxylic acid
Teriflunomide ~2,70045.0CompleteCyanoenol / Isoxazole
2-Cyclopropyl-4,6-dimethylpyrimidine-5-carboxylic acid ~85012.5CompletePyrimidine-carboxylic acid

Self-Validating Experimental Protocols

A core tenet of rigorous drug development is the use of self-validating assay systems. A DHODH inhibitor assay is only valid if the observed cellular toxicity can be completely rescued by exogenous uridine, proving on-target pyrimidine starvation rather than off-target cytotoxicity[3].

Protocol A: Recombinant Human DHODH (rhDHODH) Enzymatic Assay

Objective: Measure direct enzymatic inhibition using a colorimetric reduction assay. Causality: DHODH couples the oxidation of dihydroorotate to the reduction of ubiquinone. We utilize 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor. The loss of blue color (absorbance at 600 nm) correlates directly with enzyme activity.

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 150 mM KCl, and 1 mM KCN. (Note: KCN inhibits mitochondrial complex IV if using crude extracts, ensuring DCIP is the sole electron acceptor).

  • Reagent Addition: Add 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone, and 0.06 mM DCIP to the buffer.

  • Compound Titration: Dispense the test compound in a 10-point dose-response curve (100 µM to 0.5 nM) into a 96-well plate.

  • Reaction Initiation: Add 10 nM of purified rhDHODH to initiate the reaction.

  • Kinetic Read: Monitor the decrease in absorbance at 600 nm continuously for 10 minutes at 25°C using a microplate reader.

  • Validation Check: Calculate the IC₅₀ from the initial velocity (V₀). Brequinar must yield an IC₅₀ of ~20-30 nM to validate the assay run[2].

Protocol B: Cellular Proliferation and Uridine Rescue Assay

Objective: Confirm that cellular toxicity is strictly dependent on pyrimidine nucleotide depletion. Causality: If the compound selectively targets DHODH, cancer cells will arrest in the S-phase due to nucleotide depletion. Supplementing the media with 50 µM exogenous uridine bypasses DHODH via the nucleoside salvage pathway, completely restoring cell viability[4].

  • Cell Seeding: Seed HCT-116 cells at 3,000 cells/well in a white 96-well plate in DMEM containing 10% dialyzed FBS (dialysis is critical to remove trace serum uridine).

  • Treatment: After overnight attachment, treat cells with the pyrimidine-5-carboxylic acid compound (0.1 µM to 100 µM).

  • Rescue Condition: Prepare a parallel set of identical wells, but add 50 µM exogenous uridine to the media[4].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add an ATP monitoring enzyme (e.g., APOSensor or CellTiter-Glo) to quantify viable cells[2].

  • Validation Check: The compound should show dose-dependent toxicity in the standard plate, while the uridine-supplemented plate should show >95% viability across all concentrations.

G A Treat Cells with Pyrimidine-5-carboxylic acid B Assess Viability (ATP Quantification) A->B C Standard Media: Cell Death (Pyrimidine Starvation) B->C No Uridine D Media + 50µM Uridine: Cell Survival (Salvage Pathway) B->D + Uridine E Conclusion: On-Target DHODH Inhibition C->E D->E

Logical workflow of the uridine rescue assay validating on-target DHODH inhibition.

References

  • The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science / PMC. URL:[Link]

  • DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. URL: [Link]

  • ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia. Haematologica. URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine scaffolds—most notably uracil, thymine, and their halogenated derivatives like 5-fluorouracil (5-FU)—are foundational to modern pharmacology, serving as the backbone for numerous antineoplastic and antiviral agents. For researchers and drug development professionals, distinguishing between these structurally similar analogs requires a rigorous, multi-modal spectroscopic approach. This guide provides an objective comparison of the spectroscopic behavior of key pyrimidines, detailing the mechanistic causality behind their spectral shifts and outlining a self-validating experimental workflow.

Mechanistic Causality in Spectroscopic Shifts

Understanding why pyrimidine derivatives exhibit specific spectral signatures is critical for accurate structural elucidation. The substitution at the C5 position of the pyrimidine ring is the primary driver of electronic variation among uracil, thymine, and 5-FU[1].

  • NMR Spectroscopy (Electronic Shielding & Coupling): In ¹³C NMR, the C5 and C6 positions are highly sensitive to substituent effects. In uracil, C5 resonates around 100.2 ppm[1]. When a methyl group is introduced (thymine), the inductive electron-donating effect deshields C5, shifting it downfield to ~109.4 ppm[2]. Conversely, in 5-FU, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), drastically deshielding C5 to ~140.5 ppm. Furthermore, fluorine's lone pairs participate in resonance (+R effect) with the pyrimidine ring, which paradoxically shields the adjacent C6 carbon, shifting it upfield to ~129.9 ppm compared to uracil's 142.2 ppm[1]. Crucially, 5-FU exhibits distinct carbon-fluorine spin-spin coupling, splitting the C5 signal into a large doublet (¹J{CF} ≈ 230 Hz) and the C6 signal into a smaller doublet (²J{CF} ≈ 30 Hz).

  • FT-IR Spectroscopy (Vibrational Modes): All three compounds exhibit strong C=O stretching bands between 1660 and 1710 cm⁻¹ and broad N-H stretching bands between 3100 and 3200 cm⁻¹ due to extensive intermolecular hydrogen bonding[3]. The definitive marker for 5-FU is the appearance of a strong C-F stretching vibration near 1240 cm⁻¹, which is absent in uracil and thymine[3].

  • UV-Vis Spectroscopy (Electronic Transitions): The π→π∗ transitions of the conjugated pyrimidine ring dictate the UV absorption maxima ( λmax​ ). Uracil absorbs at ~260 nm. The addition of auxochromes—such as the methyl group in thymine or the fluorine atom in 5-FU—extends the conjugation slightly, resulting in a bathochromic (red) shift to ~264 nm and ~266 nm, respectively[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, spectroscopic data must not be collected in isolation. The following protocol establishes a self-validating system where each technique cross-verifies the findings of the others.

Workflow cluster_spec Spectroscopic Acquisition Sample Pyrimidine Sample Preparation Purity Purity Validation (HPLC/TLC) Sample->Purity NMR NMR (1H, 13C, 19F) Solvent: DMSO-d6 Purity->NMR IR FT-IR (ATR) Functional Groups Purity->IR UV UV-Vis Electronic Transitions Purity->UV MS HRMS (ESI) Exact Mass Purity->MS Validation Data Integration & Structural Validation NMR->Validation IR->Validation UV->Validation MS->Validation Database Spectral Database Comparison Validation->Database

Figure 1: Self-validating spectroscopic workflow for pyrimidine derivative characterization.

Step-by-Step Methodology:

  • Sample Preparation & Purity Verification:

    • Action: Dissolve the pyrimidine derivative in anhydrous DMSO-d6.

    • Causality: Pyrimidines exhibit complex keto-enol tautomerism that is highly solvent-dependent[5]. Water promotes rapid proton exchange, complicating N-H signal resolution. DMSO-d6 fully solubilizes these polar compounds and suppresses proton exchange, allowing for the observation of distinct N-H protons in ¹H NMR[1][5].

    • Validation: Prior to spectroscopy, confirm 98% purity via HPLC to ensure minor impurity peaks in NMR are not misidentified as rare tautomers.

  • NMR Acquisition (The Connectivity Anchor):

    • Action: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at 298 K. For ¹³C, use a relaxation delay of at least 2 seconds to ensure quaternary carbons (C2, C4, C5) are fully relaxed and quantifiable.

    • Validation: The presence of ¹J{CF} and ²J{CF} coupling in the ¹³C spectrum of 5-FU self-validates the presence of fluorine, which must then be corroborated by a sharp singlet in the ¹⁹F NMR spectrum (typically around -169 ppm).

  • FT-IR Spectroscopy (The Functional Group Validator):

    • Action: Analyze the solid sample using Attenuated Total Reflectance (ATR) FT-IR.

    • Causality: ATR-FTIR requires no sample dilution (unlike traditional KBr pellets), preserving the native hydrogen-bonded network and crystalline packing of the pyrimidine bases[6].

    • Validation: The carbonyl and amine stretches observed here must align with the functional groups identified in the ¹³C and ¹H NMR spectra.

  • UV-Vis & HRMS (The Electronic and Compositional Absolutes):

    • Action: Acquire UV-Vis spectra in a highly dilute aqueous or methanolic solution ( 10−5 M) to prevent concentration-dependent dimerization. Perform HRMS in ESI-negative mode, as pyrimidines readily lose an N-H proton.

    • Validation: The exact mass from HRMS confirms the elemental composition, acting as the absolute ground truth that the connectivity mapped by NMR and IR belongs to the target molecule.

Comparative Quantitative Data

The following tables summarize the validated spectroscopic parameters for uracil, thymine, and 5-fluorouracil, providing a quick-reference benchmark for researchers.

Table 1: ¹³C NMR Chemical Shifts (ppm) in DMSO-d6 [1][2]

CompoundC2C4C5C6Other
Uracil 151.5164.3100.2142.2-
Thymine 151.5164.0109.4138.212.3 (CH₃)
5-Fluorouracil 149.3157.6140.5 (d, J=230 Hz)129.9 (d, J=30 Hz)-

Table 2: Characteristic FT-IR and UV-Vis Data [3][4]

CompoundFT-IR: ν(N-H) cm⁻¹FT-IR: ν(C=O) cm⁻¹FT-IR: Other cm⁻¹UV-Vis: λmax (nm)
Uracil ~3100 - 3200~1670 - 1710-~260
Thymine ~3100 - 3150~1670 - 1700~2950 (C-H alkyl)~264
5-Fluorouracil ~3150 - 3200~1660 - 1700~1240 (C-F stretch)~266

Conclusion

By understanding the causality behind electron-withdrawing effects, tautomerism, and hydrogen bonding, researchers can confidently interpret the spectroscopic data of pyrimidine derivatives. Employing a self-validating workflow ensures that structural assignments are robust, reproducible, and ready for regulatory scrutiny in drug development pipelines.

References

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - MDPI. 5

  • A Solid-State 17O Nuclear Magnetic Resonance Study of Nucleic Acid Bases | Journal of the American Chemical Society - ACS Publications. 6

  • Theoretical DFT and experimental NMR studies on uracil and 5-fluorouracil - ResearchGate.1

  • On Complex Formation between 5-Fluorouracil and β-Cyclodextrin in Solution and in the Solid State: IR Markers and Detection of Short-Lived Complexes by Diffusion NMR - MDPI. 3

  • Luminescent and DFT Study of Keto–Enol Tautomers of 5-Fluorouracil and Its Derivatives in Aqueous Solutions | The Journal of Physical Chemistry A - ACS Publications. 4

  • Thymine-Modified Silicones: A Bioinspired Approach to Cross-Linked, Recyclable Silicone Polymers | Biomacromolecules - ACS Publications. 2

  • Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring - White Rose Research Online.Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.